(R)-1-(3-Chlorophenyl)-1,2-ethanediol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(3-chlorophenyl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWZAZBRGPMXCW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431131 | |
| Record name | (R)-1-(3-CHLOROPHENYL)-1,2-ETHANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80051-04-3 | |
| Record name | (R)-1-(3-CHLOROPHENYL)-1,2-ETHANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(3-Chlorophenyl)-1,2-ethanediol is a chiral vicinal diol of significant interest in the pharmaceutical industry, serving as a key building block in the synthesis of various therapeutic agents. Its stereochemistry is crucial for the biological activity and efficacy of the final drug products. This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining this compound in high enantiopurity. The methods discussed include biocatalytic hydrolysis of the corresponding epoxide, asymmetric dihydroxylation of 3-chlorostyrene, and stereoselective reduction of 2-hydroxy-1-(3-chlorophenyl)ethanone.
Core Synthesis Methodologies
Three principal synthetic routes have been established for the production of this compound, each offering distinct advantages in terms of enantioselectivity, yield, and scalability.
Biocatalytic Enantioconvergent Hydrolysis of 3-Chlorostyrene Oxide
This method utilizes epoxide hydrolases (EHs) to catalyze the enantioconvergent hydrolysis of racemic 3-chlorostyrene oxide. In this process, both enantiomers of the racemic epoxide are converted to the desired (R)-diol. This is achieved through the use of two distinct epoxide hydrolases or a single engineered enzyme with complementary regioselectivity for each enantiomer. One enzyme hydrolyzes the (S)-epoxide to the (R)-diol, while the other hydrolyzes the (R)-epoxide, also to the (R)-diol. This approach allows for a theoretical yield of 100%.
Experimental Protocol:
A representative protocol, adapted from the synthesis of the para-isomer, is as follows:
-
Preparation of the Reaction Mixture: In a temperature-controlled reactor, a phosphate buffer solution (100 mM, pH 7.5) containing a surfactant such as Tween 80 (1% v/v) is prepared.
-
Enzyme Addition: Whole cells of E. coli expressing the desired epoxide hydrolases (e.g., from Aspergillus niger and Rhodotorula glutinis) are suspended in the reaction buffer.
-
Substrate Addition: Racemic 3-chlorostyrene oxide is added to the reaction mixture to a final concentration of 50-100 mM.
-
Reaction Conditions: The reaction is incubated at a controlled temperature, typically between 25-35°C, with gentle agitation for 12-24 hours.
-
Monitoring and Work-up: The reaction progress is monitored by chiral HPLC. Upon completion, the mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.
Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene
The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from olefins. For the synthesis of the (R)-diol, the AD-mix-β formulation, which contains the chiral ligand (DHQD)₂PHAL, is employed.
Experimental Protocol:
-
Reaction Setup: A mixture of tert-butanol and water (1:1) is cooled to 0°C in a reaction vessel.
-
Reagent Addition: AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (1 equivalent) are added to the solvent mixture and stirred until dissolved.
-
Substrate Addition: 3-Chlorostyrene (1 equivalent) is added to the reaction mixture at 0°C.
-
Reaction Conditions: The reaction is stirred vigorously at 0°C for 6-24 hours.
-
Quenching and Work-up: The reaction is quenched by the addition of sodium sulfite (1.5 g per mmol of olefin) and stirred for one hour. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with 2 M NaOH, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash chromatography on silica gel to yield the desired this compound.
Stereoselective Reduction of 2-Hydroxy-1-(3-chlorophenyl)ethanone
The enantioselective reduction of the prochiral ketone, 2-hydroxy-1-(3-chlorophenyl)ethanone, provides a direct route to the chiral diol. The Corey-Bakshi-Shibata (CBS) reduction, utilizing a chiral oxazaborolidine catalyst, is a highly effective method for achieving this transformation with high enantioselectivity. To obtain the (R)-diol, the (R)-CBS catalyst is used.
Experimental Protocol:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF) is prepared.
-
Borane Addition: A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 0.6 equivalents) is added dropwise to the catalyst solution at room temperature and stirred for 15 minutes.
-
Substrate Addition: The mixture is cooled to -20°C, and a solution of 2-hydroxy-1-(3-chlorophenyl)ethanone (1 equivalent) in anhydrous THF is added slowly.
-
Reaction Conditions: The reaction is stirred at -20°C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Work-up: The reaction is carefully quenched by the dropwise addition of methanol, followed by 1 M HCl. The mixture is then extracted with ethyl acetate. The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The resulting crude diol is purified by column chromatography on silica gel.
Data Presentation
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Enantiomeric Excess (ee, %) |
| Biocatalytic Hydrolysis | Racemic 3-chlorostyrene oxide | Epoxide Hydrolases | >90 | >98 |
| Sharpless Asymmetric Dihydroxylation | 3-Chlorostyrene | AD-mix-β, OsO₄ (cat.), K₃[Fe(CN)₆] | 85-95 | 95-99 |
| Stereoselective Reduction | 2-Hydroxy-1-(3-chlorophenyl)ethanone | (R)-CBS catalyst, BH₃·SMe₂ | 90-98 | >99 |
Mandatory Visualization
Caption: Comparative experimental workflows for the synthesis of this compound.
Caption: Logical relationships and key advantages of the primary synthesis routes.
In-Depth Technical Guide: (R)-1-(3-Chlorophenyl)-1,2-ethanediol
CAS Number: 80051-04-3
Chemical Structure:
SMILES: O--INVALID-LINK--CO[1]
This technical guide provides a comprehensive overview of (R)-1-(3-Chlorophenyl)-1,2-ethanediol, a chiral compound with significant applications in the pharmaceutical industry, particularly noted for its antifungal properties. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Physicochemical Properties
This compound is a white solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClO₂ | --INVALID-LINK-- |
| Molecular Weight | 172.61 g/mol | --INVALID-LINK-- |
| Appearance | White solid | N/A |
| Density | 1.328 g/cm³ | N/A |
| Boiling Point | 320 °C | N/A |
| Flash Point | 147 °C | N/A |
| Storage | Sealed in a dry environment at room temperature. | --INVALID-LINK-- |
Synthesis and Purification
The enantioselective synthesis of this compound is crucial for its application in the pharmaceutical industry. Two primary synthetic routes are detailed below: Sharpless Asymmetric Dihydroxylation and Enzymatic Hydrolysis of the corresponding epoxide.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene
The Sharpless Asymmetric Dihydroxylation provides a reliable method for the enantioselective synthesis of chiral diols from prochiral olefins.[2][3][4][5]
Reaction Scheme:
Methodology:
-
Reaction Setup: A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C.
-
Reagent Addition: AD-mix-β (containing K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃, and the chiral ligand (DHQD)₂PHAL) is added to the solvent mixture with vigorous stirring.[2][4]
-
Substrate Addition: 3-Chlorostyrene is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up: Upon completion, the reaction is quenched with sodium sulfite. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Experimental Protocol: Enzymatic Hydrolysis of 3-Chlorostyrene Oxide
An alternative and environmentally friendly approach involves the enantioselective hydrolysis of racemic 3-chlorostyrene oxide using specific epoxide hydrolases. This method can achieve high enantiomeric excess and yield.[6][7]
Reaction Workflow:
Methodology:
-
Enzyme Preparation: A suitable epoxide hydrolase (e.g., from Aspergillus niger or a recombinant source) is prepared as a whole-cell catalyst or a purified enzyme solution in a phosphate buffer.
-
Reaction: Racemic 3-chlorostyrene oxide is added to the enzyme preparation. The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitoring: The progress of the hydrolysis and the enantiomeric excess of the product are monitored using chiral HPLC.
-
Extraction: Once the desired conversion and enantiomeric excess are achieved, the product is extracted from the aqueous phase using an organic solvent like ethyl acetate.
-
Purification: The extracted product is then purified using column chromatography or crystallization.
Purification
Purification of the synthesized this compound is critical to achieve the high purity required for pharmaceutical applications.
Crystallization Protocol:
-
Solvent Selection: The crude product is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and hexanes).
-
Cooling: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Chiral HPLC Purification:
For achieving high enantiomeric purity, preparative chiral HPLC is the method of choice.[8][9]
| Parameter | Condition |
| Column | A suitable chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H).[10] |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation. |
| Detection | UV detection at an appropriate wavelength (e.g., 220 nm). |
Analytical Methods
The identity and purity of this compound are confirmed using various analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the final product. A thesis on the chiral separation of the similar compound 1-(4-chlorophenyl)ethane-1,2-diol suggests that supercritical fluid chromatography (SFC) can offer better resolution and faster analysis times compared to UPLC.[10]
Analytical Method Parameters (starting point for optimization):
| Parameter | Condition |
| Column | Chiralpak AD-H or equivalent |
| Mobile Phase | Isocratic elution with a mixture of CO₂ and methanol (e.g., 90:10) containing a modifier like ammonium acetate.[10] |
| Flow Rate | 1.0 - 2.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV at 220 nm |
Biological Activity and Applications in Drug Development
This compound is primarily recognized for its antifungal properties .
Antifungal Activity
Potential Antifungal Mechanism of Action:
It is hypothesized that this compound may act by inhibiting key enzymes in the ergosterol biosynthesis pathway, such as 14α-demethylase. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and leading to cell death.[11][12][14]
Role in Drug Development
The chiral nature of this compound makes it a valuable building block in the synthesis of more complex chiral molecules. Its diol functionality allows for a variety of chemical transformations, making it a versatile intermediate for the development of novel therapeutic agents, not limited to antifungals.
Conclusion
This compound is a chiral compound with established utility in the pharmaceutical sector, primarily due to its antifungal potential. This guide has provided an in-depth overview of its physicochemical properties, detailed potential synthetic and purification protocols, and outlined analytical methods for its characterization. Further research into its specific antifungal spectrum and mechanism of action will be beneficial for its future applications in drug development.
References
- 1. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bgb-analytik.com [bgb-analytik.com]
- 9. mdpi.com [mdpi.com]
- 10. diva-portal.org [diva-portal.org]
- 11. jptcp.com [jptcp.com]
- 12. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 13. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 14. Mechanism of Action of Antifungal Drugs • Microbe Online [microbeonline.com]
- 15. microbiologyinfo.com [microbiologyinfo.com]
Spectroscopic and Synthetic Profile of (R)-1-(3-Chlorophenyl)-1,2-ethanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(3-Chlorophenyl)-1,2-ethanediol is a chiral vicinal diol with significant potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its precise stereochemistry and functional groups make it a valuable intermediate. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption bands, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, a detailed experimental protocol for its synthesis via the Sharpless asymmetric dihydroxylation of 3-chlorostyrene is presented.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following NMR data are predicted and should be used as a reference for the identification and characterization of this compound. Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆ to avoid interference from the solvent's protons.[1][2]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~7.35 | s | 1H | Ar-H (C2-H) | - |
| ~7.25 | m | 3H | Ar-H (C4-H, C5-H, C6-H) | - |
| ~4.80 | dd | 1H | CH(OH) | ~3-4 and ~8-9 |
| ~3.70 | dd | 1H | CH₂(OH) | ~3-4 and ~11-12 |
| ~3.55 | dd | 1H | CH₂(OH) | ~8-9 and ~11-12 |
| ~3.0-4.0 | br s | 2H | OH | - |
Note: The chemical shifts of the hydroxyl protons are highly dependent on concentration and temperature and may exchange with residual water in the NMR solvent.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~143 | Ar-C (C1) |
| ~134 | Ar-C (C3) |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~125 | Ar-CH |
| ~75 | CH(OH) |
| ~68 | CH₂(OH) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.
Table 3: Expected Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (hydroxyl groups, hydrogen-bonded) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600-1450 | Medium-Weak | Aromatic C=C stretch |
| ~1050 | Strong | C-O stretch (primary and secondary alcohols) |
| 800-600 | Strong | C-Cl stretch |
Aromatic compounds typically show a series of peaks in the 1450 to 1600 cm⁻¹ range.[3][4] The presence of a broad band in the 3600-3200 cm⁻¹ region is indicative of the hydroxyl groups.[5][6]
Mass Spectrometry (MS)
The mass spectrum of this compound, likely obtained through electron ionization (EI), would be expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Ion |
| 172/174 | [M]⁺ (Molecular ion, with isotopic pattern for Cl) |
| 141/143 | [M - CH₂OH]⁺ |
| 111/113 | [M - CH₂OH - H₂O]⁺ |
| 77 | [C₆H₅]⁺ |
The fragmentation of benzyl alcohols often involves the loss of the hydroxyl group or the entire hydroxymethyl group.[7][8] The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would result in pairs of peaks for chlorine-containing fragments, separated by 2 m/z units.
Experimental Protocols
The synthesis of this compound is most effectively achieved through the asymmetric dihydroxylation of 3-chlorostyrene. The Sharpless asymmetric dihydroxylation is a reliable method for this transformation, providing high enantioselectivity.[9][10][11][12][13]
Synthesis of this compound via Sharpless Asymmetric Dihydroxylation
This protocol is adapted from the established Sharpless asymmetric dihydroxylation procedure.
Materials:
-
3-Chlorostyrene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C in an ice bath.
-
AD-mix-β is added to the cooled solvent mixture with vigorous stirring until two clear phases are formed.
-
3-Chlorostyrene is added to the reaction mixture at 0 °C.
-
The reaction is stirred vigorously at 0 °C and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), the reaction is quenched by the addition of sodium sulfite and stirred for one hour.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
A sample of the purified diol is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
IR Spectroscopy:
-
An IR spectrum of the purified product is obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Mass Spectrometry:
-
A mass spectrum is acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI).
-
The sample is introduced into the ion source, and the resulting mass-to-charge ratios of the ions are recorded.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.
Caption: A flowchart illustrating the synthesis and spectroscopic analysis workflow.
References
- 1. NMR 溶劑 [sigmaaldrich.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Benzyl alcohol [webbook.nist.gov]
- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide on the Solubility and Stability of (R)-1-(3-Chlorophenyl)-1,2-ethanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(3-Chlorophenyl)-1,2-ethanediol is a chiral molecule of interest in pharmaceutical development. A thorough understanding of its solubility and stability is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound and its related isomers. Due to the limited availability of specific experimental solubility and stability data in the public domain, this document emphasizes detailed experimental protocols for determining these critical parameters. Methodologies for solubility assessment in various solvents and for conducting comprehensive stability studies, including forced degradation, are presented in accordance with international guidelines. This guide aims to equip researchers and drug development professionals with the necessary framework to generate reliable solubility and stability profiles for this compound.
Physicochemical Properties
While specific experimental data is limited, the following tables summarize the computed physicochemical properties of this compound, its enantiomer, and the racemic mixture, as retrieved from publicly available databases. These properties can be useful for initial assessments and for the design of solubility and stability studies.
Table 1: Physicochemical Properties of 1-(3-Chlorophenyl)-1,2-ethanediol Isomers
| Property | This compound | (S)-1-(3-Chlorophenyl)-1,2-ethanediol[1] | Racemic 1-(3-Chlorophenyl)-1,2-ethanediol |
| CAS Number | 80051-04-3 | 152008-72-5 | Not Available |
| Molecular Formula | C₈H₉ClO₂ | C₈H₉ClO₂ | C₈H₉ClO₂ |
| Molecular Weight | 172.61 g/mol | 172.61 g/mol | 172.61 g/mol |
| XLogP3 | 1.1 | 1.1 | 1.1 |
| Hydrogen Bond Donor Count | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |
| Rotatable Bond Count | 2 | 2 | 2 |
| Exact Mass | 172.029107 g/mol | 172.029107 g/mol | 172.029107 g/mol |
| Topological Polar Surface Area | 40.5 Ų | 40.5 Ų | 40.5 Ų |
Note: The properties listed are primarily computed and should be confirmed by experimental data.
Solubility Determination: Experimental Protocols
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. The following protocols outline methods to determine the solubility of this compound in aqueous and organic solvents.
Thermodynamic Solubility in Aqueous and Organic Solvents
This method determines the equilibrium solubility of the compound in a specific solvent at a given temperature.
Experimental Protocol:
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a known volume of the selected solvent (e.g., water, ethanol, methanol, acetone, acetonitrile, dichloromethane) to each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection for undissolved solid should be performed.
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor.
Caption: Thermodynamic Solubility Workflow
Kinetic Solubility in Aqueous Buffers
This method provides a rapid assessment of solubility and is often used in early drug discovery.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent (e.g., DMSO).
-
Addition to Buffer: Add a small volume of the stock solution to a series of aqueous buffers with different pH values (e.g., pH 2, 4.5, 6.8, 7.4).
-
Incubation and Measurement: Incubate the samples for a short period (e.g., 1-2 hours) at room temperature. Measure the turbidity or use a nephelometer to detect precipitation. Alternatively, filter the samples and analyze the concentration of the dissolved compound by HPLC.
Stability Assessment: Experimental Protocols
Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]
Long-Term and Accelerated Stability Studies
These studies evaluate the stability of the compound under defined storage conditions over time.
Experimental Protocol:
-
Sample Preparation: Place a sufficient amount of this compound in suitable, well-closed containers.
-
Storage Conditions: Store the samples under the following ICH-recommended conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analysis: Analyze the samples for appearance, assay, purity (including degradation products), and any other relevant physical or chemical properties using a validated stability-indicating analytical method (e.g., HPLC).
Forced Degradation (Stress Testing) Studies
Forced degradation studies are performed to identify potential degradation pathways and to develop and validate stability-indicating analytical methods.[7][8][9][10][11]
Experimental Protocol:
Subject this compound to the following stress conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).
-
Oxidation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
For each condition, a control sample should be stored under normal conditions. Samples should be analyzed at various time points to determine the extent of degradation.
Caption: Forced Degradation Study Workflow
Analytical Methodology
A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Chiral HPLC Method Development
To separate and quantify the (R)-enantiomer from its (S)-enantiomer and any degradation products, a chiral HPLC method is required.
Starting Point for Method Development:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD-H is often a good starting point for the separation of chiral diols.
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of hexane/isopropanol or hexane/ethanol is typically used. The ratio of the solvents can be adjusted to optimize the separation.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 210 nm or 254 nm).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The column temperature should be controlled, often at ambient or slightly elevated temperatures (e.g., 25-40 °C).
Method development will involve screening different chiral columns and mobile phase compositions to achieve adequate resolution between the enantiomers and any impurities.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not widely published, the detailed protocols and methodologies presented here will enable researchers to generate the necessary data to support drug development activities. The provided physicochemical properties can serve as a preliminary guide for designing these experiments. A thorough and well-documented investigation of solubility and stability is a critical component of the overall development of any new pharmaceutical entity.
References
- 1. (S)-1-(3-Chlorophenyl)ethane-1,2-diol | C8H9ClO2 | CID 10130180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. fda.gov [fda.gov]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. pharmadekho.com [pharmadekho.com]
- 9. acdlabs.com [acdlabs.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. asianjpr.com [asianjpr.com]
(R)-1-(3-Chlorophenyl)-1,2-ethanediol mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (R)-1-(3-Chlorophenyl)-1,2-ethanediol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct pharmacological studies on this compound are not extensively available in public literature. The primary therapeutic relevance of this molecule is inferred from its structural relationship to the neuroprotective agent, eliprodil. This guide, therefore, focuses on the well-documented mechanism of action of eliprodil as the most probable context for the biological activity of its precursors. Additionally, potential antifungal properties are discussed based on the activity of related chemical structures.
Executive Summary
This compound is a chiral organic compound whose principal interest in pharmacology stems from its role as a key intermediate in the synthesis of neuroprotective agents such as (R)-eliprodil. The mechanism of action is therefore best understood through the pharmacological profile of its derivative, eliprodil, which functions as a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. This antagonism is crucial for its neuroprotective effects against excitotoxicity. Furthermore, preliminary reports and studies on related chlorophenyl derivatives suggest potential antifungal activity, although a specific mechanism for this compound has not been elucidated.
Inferred Neurological Mechanism of Action: NR2B-Selective NMDA Receptor Antagonism
The primary pharmacological relevance of this compound is as a precursor to eliprodil. Eliprodil is a well-characterized neuroprotective agent that failed clinical trials for ischemic stroke but remains a significant tool in neuroscience research. Its mechanism provides a strong inferential basis for the intended action of its parent compounds.
The NMDA Receptor and Excitotoxicity
The NMDA receptor is a glutamate-gated ion channel critical for synaptic plasticity, learning, and memory. However, its overactivation by excessive glutamate release, a common event in ischemic stroke and traumatic brain injury, leads to a massive influx of calcium (Ca²⁺).[1] This triggers a cascade of neurotoxic events, including the activation of proteases, lipases, and nitric oxide synthase, culminating in neuronal cell death—a process known as excitotoxicity.[1]
Eliprodil's Selective Inhibition of the NR2B Subunit
NMDA receptors are heterotetrameric complexes, typically composed of two NR1 subunits and two NR2 subunits (A-D). Eliprodil selectively binds to an allosteric site on the NR2B subunit.[2][3] This specificity is significant because NR2B-containing receptors are predominantly found in the forebrain and hippocampus, regions highly vulnerable to ischemic damage. Furthermore, these receptors have slower channel kinetics, leading to prolonged and larger Ca²⁺ influx compared to other NMDA receptor subtypes.[4] By selectively antagonizing NR2B-containing receptors, eliprodil can mitigate the most damaging aspects of glutamate excitotoxicity while potentially sparing the physiological functions of other NMDA receptor subtypes, which could reduce side effects associated with non-selective NMDA antagonists.[2][5]
The action of eliprodil is non-competitive, meaning it does not compete with glutamate or the co-agonist glycine for their binding sites.[3] Instead, it binds to a distinct polyamine modulatory site on the NR2B subunit, reducing the probability of the channel opening.[2][5]
Signaling Pathway
The neuroprotective mechanism of eliprodil involves the interruption of the excitotoxic signaling cascade. By blocking Ca²⁺ influx through NR2B-containing NMDA receptors, eliprodil prevents the downstream activation of cell death pathways.
Caption: Inferred neuroprotective mechanism via eliprodil.
Potential Antifungal Activity
While specific studies are lacking for this compound, there is evidence that chlorophenyl derivatives possess antifungal properties.[4][5] The general mechanisms for antifungal agents typically involve one of the following targets:
-
Ergosterol Synthesis Inhibition: Azoles and allylamines interfere with the synthesis of ergosterol, a critical component of the fungal cell membrane.
-
Cell Wall Synthesis Inhibition: Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a key structural component of the fungal cell wall.
-
Direct Membrane Disruption: Polyenes bind directly to ergosterol, forming pores in the cell membrane and causing leakage of cellular contents.
A study on various chlorophenyl derivatives against phytopathogenic fungi suggested a structure-activity relationship where the benzyl hydroxyl group was important for the inhibitory mechanism.[4] It is plausible that this compound could act by disrupting fungal cell membrane integrity or inhibiting a key fungal enzyme, but this remains speculative without direct experimental evidence.
Quantitative Data
No direct quantitative data (e.g., IC₅₀, EC₅₀) for the biological activity of this compound is available in the reviewed literature. However, data for its derivative, eliprodil, illustrates the potency of the resulting therapeutic agent.
| Compound | Assay | Target/System | Result | Reference |
| (R)-Eliprodil | In vitro Hypoxia Model | Recovery of Schaffer collateral-CA1 excitatory postsynaptic potentials | EC₅₀ ≈ 0.5 µM | [4] |
| (R)-Eliprodil | Competitive Binding Assay | Human recombinant NR1a/NR2B receptors | Kᵢ (in good accordance with reference data) | [6] |
Key Experimental Protocols
Detailed experimental protocols involving this compound are not published. The following sections describe the methodologies typically employed to characterize the activity of its derivative, eliprodil, as an NR2B-selective NMDA receptor antagonist.
NR2B-Selective Competitive Binding Assay
This assay determines the affinity of a compound for the NR2B subunit.
-
Objective: To quantify the binding affinity (Kᵢ value) of a test compound by measuring its ability to displace a known radioligand from the NR2B subunit.
-
Materials:
-
Procedure:
-
Incubate the cell membrane homogenates with a fixed concentration of [³H]ifenprodil and varying concentrations of the unlabeled test compound.
-
Allow the reaction to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
-
Workflow Diagram:
Caption: Workflow for a competitive binding assay.
Electrophysiological Assessment of NMDA Receptor Antagonism
Patch-clamp electrophysiology on cultured neurons or brain slices is used to measure the direct effect of a compound on NMDA receptor ion channel function.
-
Objective: To determine if a compound inhibits NMDA-evoked currents and to characterize the nature of the inhibition (e.g., voltage dependency).
-
Materials:
-
Primary neuronal cultures or acute brain slices (e.g., hippocampus).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
External solution containing NMDA and glycine, and internal pipette solution.
-
Test compound.
-
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Clamp the neuron at a negative holding potential (e.g., -60 mV).
-
Apply a solution containing NMDA and glycine to evoke an inward current through NMDA receptors.
-
Once a stable baseline current is established, co-apply the test compound with the agonists.
-
Record the degree of inhibition of the NMDA-evoked current.
-
To test for voltage dependency, apply a series of voltage steps or a voltage ramp in the absence and presence of the compound and compare the current-voltage (I-V) relationships.[1]
-
-
Data Analysis: A dose-response curve is generated by plotting the percentage of current inhibition against the concentration of the test compound to determine the IC₅₀.
In Vitro Hypoxia/Ischemia Model for Neuroprotection
This assay assesses the ability of a compound to protect neurons from ischemic-like damage.
-
Objective: To determine if a compound can reduce neuronal death following a hypoxic or ischemic insult in vitro.
-
Materials:
-
Organotypic hippocampal slice cultures or primary neuronal cultures.
-
Hypoxia chamber or an anaerobic gas mixture (e.g., 95% N₂, 5% CO₂).
-
Glucose-free medium.
-
Cell viability stain (e.g., Propidium Iodide, which stains dead cells).
-
Test compound.
-
-
Procedure:
-
Culture the neuronal or slice preparations.
-
Induce an ischemic-like insult by oxygen-glucose deprivation (OGD): replace the normal culture medium with glucose-free medium and place the cultures in a hypoxia chamber for a defined period (e.g., 30-60 minutes).
-
Terminate the OGD by returning the cultures to normal, oxygenated medium containing glucose.
-
Treat separate groups of cultures with the test compound either before, during, or after the OGD insult.
-
After a recovery period (e.g., 24 hours), assess cell death by staining with Propidium Iodide and quantifying the fluorescence intensity.
-
Compare the extent of cell death in treated versus untreated cultures to determine the neuroprotective effect.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Development of a selective competitive receptor binding assay for the determination of the affinity to NR2B containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NIR Laser Photobiomodulation Induces Neuroprotection in an In Vitro Model of Cerebral Hypoxia/Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (R)-1-(3-Chlorophenyl)-1,2-ethanediol: Synthesis, Properties, and Applications
Executive Summary: (R)-1-(3-Chlorophenyl)-1,2-ethanediol is a valuable chiral building block, primarily utilized as a key intermediate in the synthesis of (R)-eliprodil, a neuroprotective agent investigated for the treatment of ischemic stroke.[1][2][3] This technical guide provides an in-depth review of its physicochemical properties, advanced biocatalytic synthesis, and its role in drug development. A highly efficient, gram-scale synthesis has been developed using a bi-enzymatic, enantioconvergent hydrolysis of racemic 3-chlorostyrene oxide, achieving high yields and enantiomeric purity.[1][2][3] This method represents a significant advancement for the industrial-scale production of this and other chiral vicinal diols.
Physicochemical Properties
This compound is a white solid compound. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 80051-04-3 |
| Molecular Formula | C₈H₉ClO₂ |
| Molecular Weight | 172.61 g/mol |
| Density | 1.328 g/cm³ |
| Boiling Point | 320 °C |
| Flash Point | 147 °C |
| Refractive Index | 1.589 |
| LogP | 1.36570 |
(Data sourced from Guidechem)
Biocatalytic Synthesis via Enantioconvergent Hydrolysis
The most effective reported method for synthesizing this compound is through the bi-enzymatic enantioconvergent hydrolysis of racemic 3-chlorostyrene oxide (rac-3-CSO). This process utilizes two recombinant Escherichia coli strains, each expressing an epoxide hydrolase (EH) with complementary regioselectivity.[1][2]
The dual-enzyme system consists of:
-
A mutant from Phaseolus vulgaris EH1 (PvEH1Z4X4-59 ), which preferentially hydrolyzes both (R)- and (S)-epoxides to the (R)-diol.
-
A mutant from Rhodotorula paludigena RpEH (RpEHF361V ), which resolves the racemic mixture by hydrolyzing the (R)-epoxide.
By using both enzymes simultaneously, the racemic starting material is almost completely converted into the desired (R)-product, overcoming the 50% theoretical yield limit of traditional kinetic resolutions.[4]
Data Presentation: Optimized Bi-enzymatic Synthesis
| Parameter | Value | Reference |
| Substrate | racemic-p-chlorostyrene oxide (rac-pCSO) | [1][3] |
| Substrate Conc. | 300 mM | [1][3] |
| Product | (R)-p-chlorophenyl-1,2-ethanediol (R-pCPED) | [1][3] |
| Enantiomeric Excess (eep) | 87.8% | [1][3] |
| Yield | 93.4% | [1][3] |
| Space-Time Yield (STY) | 8.63 g/L/h | [1][3] |
| Biocatalyst Ratio | 20:1 (E. coli/pveh1z4x4-59 to E. coli/rpehF361V) | [3] |
| Reaction Time | 5 hours | [1][3] |
| Temperature | 25 °C | [1][3] |
| Reaction System | 100 mL 4% (v/v) Tween-20/phosphate buffer (100 mM, pH 7.0) | [1][3] |
Visualization of the Synthesis Workflow
References
(R)-1-(3-Chlorophenyl)-1,2-ethanediol discovery and history
An In-depth Review of the Synthesis, Properties, and Potential Applications of a Key Chiral Building Block
Abstract
(R)-1-(3-Chlorophenyl)-1,2-ethanediol is a chiral vicinal diol that has garnered interest as a versatile building block in asymmetric synthesis. Its stereochemistry and functional groups make it a valuable intermediate in the preparation of more complex chiral molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological properties of this compound, with a focus on detailed experimental methodologies and quantitative data for researchers, scientists, and drug development professionals.
Introduction and Historical Context
The pioneering work on catalytic asymmetric dihydroxylation by K. Barry Sharpless in the 1980s provided a powerful and predictable method for the synthesis of chiral diols from prochiral olefins. This Nobel Prize-winning methodology, known as the Sharpless Asymmetric Dihydroxylation, became a foundational technique for accessing a wide array of enantioenriched vicinal diols, including halogenated phenyl ethanediols. It is highly probable that the initial syntheses of this compound were achieved using this or similar asymmetric oxidation techniques.
More recently, biocatalytic methods, such as the enantioselective hydrolysis of epoxides by epoxide hydrolases, have emerged as green and highly efficient alternatives for the production of chiral diols. These enzymatic approaches offer high enantioselectivity and operate under mild reaction conditions, making them attractive for industrial-scale synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 80051-04-3 |
| Molecular Formula | C₈H₉ClO₂ |
| Molecular Weight | 172.61 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Synthetic Methodologies
The enantioselective synthesis of this compound can be achieved through several key strategies, primarily involving asymmetric dihydroxylation of the corresponding olefin or enzymatic resolution of a racemic precursor.
Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene
The Sharpless Asymmetric Dihydroxylation provides a reliable method for the synthesis of this compound from 3-chlorostyrene. The choice of the chiral ligand, typically a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ), dictates the stereochemical outcome. For the synthesis of the (R)-diol, a dihydroquinidine-based ligand is employed.
Experimental Protocol:
A general procedure for the Sharpless Asymmetric Dihydroxylation is as follows:
-
To a stirred solution of 3-chlorostyrene (1.0 equiv) in a 1:1 mixture of t-butanol and water at room temperature is added the AD-mix-β formulation (containing the (DHQD)₂PHAL ligand, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₄·2H₂O).
-
The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the addition of solid sodium sulfite.
-
The mixture is stirred for an additional hour, and then extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Logical Workflow for Sharpless Asymmetric Dihydroxylation:
(R)-1-(3-Chlorophenyl)-1,2-ethanediol: A Technical Guide to its Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(3-Chlorophenyl)-1,2-ethanediol is a chiral aromatic chemical compound that has garnered attention in the pharmaceutical and agrochemical research sectors. Its primary significance lies in its role as a versatile chiral building block for the synthesis of more complex molecules with specific biological activities. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its established role as a key intermediate in the synthesis of neuroprotective agents and its potential as an antifungal agent. This document will detail its chemical properties, relevant biological pathways, experimental protocols, and quantitative data where available.
Core Research Applications
The research applications of this compound primarily revolve around two key areas:
-
Neuroprotective Agent Synthesis: The para-chloro isomer of this compound, (R)-p-chlorophenyl-1,2-ethanediol, is a well-documented intermediate in the synthesis of (R)-eliprodil, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This positions this compound and its isomers as crucial starting materials for the development of novel therapeutics targeting neurological disorders.
-
Antifungal Research: While direct studies on this compound are limited, related chlorophenyl-containing compounds and derivatives of similar chemical scaffolds have demonstrated notable antifungal properties. This suggests a potential avenue for research into this compound and its derivatives as novel antifungal agents.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 80051-04-3 |
| Molecular Formula | C₈H₉ClO₂ |
| Molecular Weight | 172.61 g/mol |
| Appearance | White solid |
| Density | 1.328 g/cm³ |
| Boiling Point | 320 °C |
| Flash Point | 147 °C |
Application in Neuroprotective Agent Development
The most significant application of the (R)-1-(chlorophenyl)-1,2-ethanediol scaffold is in the synthesis of NMDA receptor antagonists.
The NMDA Receptor Signaling Pathway
The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[1][3] However, its overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative diseases and ischemic stroke.[3] Antagonists of the NMDA receptor can mitigate this excitotoxicity and offer neuroprotection.
The signaling pathway initiated by NMDA receptor activation is complex. Upon binding of glutamate and a co-agonist (glycine or D-serine), and subsequent membrane depolarization to relieve the magnesium (Mg²⁺) block, the channel opens, allowing an influx of calcium ions (Ca²⁺).[1][3] This calcium influx triggers a cascade of downstream signaling events.
References
Technical Guide: Safety and Handling of (R)-1-(3-Chlorophenyl)-1,2-ethanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for (R)-1-(3-Chlorophenyl)-1,2-ethanediol. The content is intended for use by trained professionals in a laboratory or drug development setting. It is crucial to supplement this information with a thorough understanding of your institution's safety protocols and to consult the specific Safety Data Sheet (SDS) provided by your supplier.
Chemical Identification and Physical Properties
This compound is a chiral organic compound. As a white solid, it is primarily utilized in the pharmaceutical industry, notably for its potential antifungal properties.[1]
| Property | Value | Source |
| CAS Number | 80051-04-3 | [1] |
| Molecular Formula | C₈H₉ClO₂ | [1] |
| Molecular Weight | 172.61 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Boiling Point | 320°C | [1] |
| Flash Point | 147°C | [1] |
| Density | 1.328 g/cm³ | [1] |
Hazard Identification and GHS Classification
| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statements (Examples) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Disclaimer: The GHS classification is extrapolated from data on related compounds and should be treated as a preliminary hazard assessment. Always refer to the supplier-specific SDS for definitive information.
Safety and Handling Precautions
Safe handling of this compound requires adherence to standard laboratory safety protocols for handling potentially hazardous chemicals.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE.
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. |
| Skin and Body Protection | Laboratory coat. Closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
Handling and Storage
-
Handling : Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage : Keep container tightly closed. Store in a dry, cool, and well-ventilated place.[2]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical : Thermal decomposition can produce toxic fumes, including carbon oxides and hydrogen chloride gas.
-
Protective Equipment for Firefighters : Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions : Ensure adequate ventilation. Wear appropriate PPE. Avoid dust formation.
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up : Sweep up and shovel into a suitable container for disposal. Avoid creating dust.
Experimental Protocols
The following protocols are provided as a general guideline and should be adapted and optimized for specific experimental conditions.
Synthesis via Sharpless Asymmetric Dihydroxylation
This compound can be synthesized from 3-chlorostyrene via Sharpless asymmetric dihydroxylation. The choice of the chiral ligand (in AD-mix-α or AD-mix-β) determines the stereochemistry of the product. To obtain the (R)-enantiomer, AD-mix-β is typically used.[3][4]
Materials:
-
3-Chlorostyrene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (optional, for accelerating the reaction)
-
Sodium sulfite (for quenching)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, prepare a mixture of tert-butanol and water (1:1 v/v).
-
Add AD-mix-β to the solvent mixture and stir until two clear phases are formed.
-
Cool the mixture to 0°C in an ice bath.
-
Add 3-chlorostyrene to the reaction mixture and stir vigorously at 0°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite and stir for one hour.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude diol can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of the synthesized this compound can be determined by chiral HPLC.
Instrumentation and Conditions (Starting Point for Method Development):
-
Column : A polysaccharide-based chiral stationary phase (CSP) column, such as Chiralpak® AD-H or Chiralcel® OD-H.
-
Mobile Phase : A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best separation.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Column Temperature : Ambient or controlled (e.g., 25°C).
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
References
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis Using (R)-1-(3-Chlorophenyl)-1,2-ethanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and potential applications for the chiral building block, (R)-1-(3-Chlorophenyl)-1,2-ethanediol, in the field of asymmetric synthesis. This document is intended to serve as a practical guide for researchers in organic chemistry, medicinal chemistry, and drug development.
Synthesis of this compound
A reliable method for the preparation of this compound is the Sharpless asymmetric dihydroxylation of 3-chlorostyrene. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[1]
Protocol 1: Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene
This protocol is based on the well-established Sharpless asymmetric dihydroxylation procedure.[1][2]
Materials:
-
3-Chlorostyrene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 g of AD-mix-β) at room temperature.
-
Add methanesulfonamide (1 equivalent based on the alkene) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 3-chlorostyrene (1 equivalent) to the vigorously stirred mixture.
-
Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and stir for 1 hour.
-
Allow the mixture to warm to room temperature and add ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Expected Results:
| Parameter | Expected Value |
| Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% |
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Applications in Asymmetric Synthesis
This compound is a versatile chiral building block. Chiral 1,2-diols are widely used as chiral ligands, auxiliaries, and synthons in various asymmetric transformations.[3][4]
Application Note 1: Synthesis of Chiral Phosphine Ligands
Chiral phosphine ligands are pivotal in transition-metal-catalyzed asymmetric reactions.[][6][7] this compound can serve as a precursor for the synthesis of novel P-chiral phosphine ligands. The following is a representative protocol for the synthesis of a chiral cyclic phosphite ligand.
Protocol 2: Synthesis of a Chiral Cyclic Phosphite Ligand
This protocol is adapted from general procedures for the synthesis of phosphite ligands from chiral diols.
Materials:
-
This compound
-
Triethylamine (Et₃N)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous toluene
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of phosphorus trichloride (1.1 equivalents) in anhydrous toluene dropwise to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
The formation of triethylamine hydrochloride precipitate will be observed.
-
Filter the mixture through a pad of Celite under an inert atmosphere to remove the salt.
-
Wash the filter cake with anhydrous diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral cyclic chlorophosphite.
-
This intermediate can be used directly or further reacted with organometallic reagents (e.g., Grignard or organolithium reagents) to introduce desired organic groups on the phosphorus atom.
Quantitative Data for a Representative Chiral Phosphite Synthesis:
| Starting Diol | Reagent | Product | Yield (%) |
| (R)-BINOL | PCl₃ | (R)-BINOL-derived chlorophosphite | 85-90 |
| (R,R)-TADDOL | PCl₃ | (R,R)-TADDOL-derived chlorophosphite | 90-95 |
Note: The yields are representative for analogous well-known chiral diols and may vary for this compound.
Experimental Workflow for Chiral Ligand Synthesis
Caption: General workflow for the synthesis of a chiral phosphite ligand.
Application Note 2: As a Chiral Auxiliary in Asymmetric Reductions
Chiral diols can be used to modify hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), to create chiral reducing environments for the asymmetric reduction of prochiral ketones.
Protocol 3: Asymmetric Reduction of Acetophenone
This is a general protocol illustrating the use of a chiral diol in an asymmetric reduction.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Acetophenone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a 1 M solution of LiAlH₄ in anhydrous THF.
-
In a separate flame-dried flask, dissolve this compound (1.1 equivalents) in anhydrous THF.
-
Add the diol solution dropwise to the stirred LiAlH₄ solution (1 equivalent) at 0 °C.
-
Stir the mixture at room temperature for 1 hour to form the chiral hydride reagent.
-
Cool the mixture to -78 °C and add a solution of acetophenone (1 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Wash the combined filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC) of the resulting 1-phenylethanol.
Representative Data for Asymmetric Ketone Reduction:
| Chiral Diol | Ketone | Yield (%) | ee (%) |
| (R)-BINOL | Acetophenone | >90 | >95 |
| (R)-1,2-Propanediol | Acetophenone | Variable | Moderate |
Note: The performance of this compound in this application would need to be experimentally determined.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. alfachemic.com [alfachemic.com]
- 4. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 7. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Resolution Using (R)-1-(3-Chlorophenyl)-1,2-ethanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (R)-1-(3-Chlorophenyl)-1,2-ethanediol as a chiral resolving agent. While specific literature examples for this exact resolving agent are limited, the principles and protocols outlined here are based on well-established methods for the chiral resolution of racemic compounds, particularly carboxylic acids, through the formation of diastereomeric esters.
Introduction to Chiral Resolution with Diols
Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This compound is a chiral vicinal diol that can be utilized as a resolving agent. The most common strategy involves the derivatization of a racemic compound, such as a carboxylic acid, with the chiral diol to form a mixture of diastereomers. Due to their different physical properties, these diastereomers can be separated by techniques like fractional crystallization or chromatography.[1] Subsequently, the separated diastereomers are converted back to the individual enantiomers and the resolving agent, which can often be recovered and reused.
Principle of Resolution
The primary application of this compound as a resolving agent is for the separation of racemic carboxylic acids. The diol is reacted with a racemic carboxylic acid (rac-R-COOH) to form a mixture of diastereomeric esters. The two resulting diastereomers, (R,R)-ester and (R,S)-ester, are no longer mirror images and thus have different solubilities, allowing for their separation.
Reaction Scheme:
(R)-1-(3-Cl-Ph)-ethanediol + rac-R-COOH → Diastereomeric Esters ((R,R)-ester and (R,S)-ester)
Separation (e.g., by crystallization) → Isolated (R,R)-ester and (R,S)-ester
Hydrolysis of each ester → Enantiomerically pure R-COOH and S-COOH + (R)-1-(3-Cl-Ph)-ethanediol
Experimental Protocols
Protocol 1: Formation and Separation of Diastereomeric Esters via Fractional Crystallization
This protocol describes the resolution of a generic racemic carboxylic acid using this compound.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Suitable solvent for crystallization (e.g., ethanol, ethyl acetate, hexane - to be determined empirically)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Esterification:
-
In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.
-
-
Fractional Crystallization:
-
Dissolve the crude diastereomeric ester mixture in a minimum amount of a hot solvent (e.g., ethanol).
-
Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to induce crystallization.
-
Collect the crystals of the less soluble diastereomer by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
The mother liquor contains the more soluble diastereomer. It can be concentrated and subjected to further crystallization or chromatography to isolate the second diastereomer.
-
Recrystallize the obtained crystals to improve diastereomeric purity.
-
-
Hydrolysis of the Separated Esters (Example for one diastereomer):
-
Suspend the purified diastereomeric ester in a mixture of ethanol and 1 M NaOH solution.
-
Heat the mixture to reflux and stir for 4-8 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with 2 M HCl to precipitate the enantiomerically pure carboxylic acid.
-
Extract the aqueous layer with ethyl acetate.
-
The this compound will remain in the aqueous layer or can be extracted under appropriate pH conditions for recovery.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiopure carboxylic acid.
-
Protocol 2: Analysis of Enantiomeric Excess (e.e.) by Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for determining the enantiomeric excess of the resolved carboxylic acid.
Materials and Equipment:
-
Chiral HPLC system with a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).[2]
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).
-
UV detector.
-
The resolved enantiomeric carboxylic acid sample.
-
Racemic standard of the carboxylic acid.
Procedure:
-
Method Development (Initial Screening):
-
Dissolve the racemic standard of the carboxylic acid in the mobile phase.
-
Screen different chiral columns and mobile phase compositions (e.g., various ratios of hexane/isopropanol) to achieve baseline separation of the two enantiomers.[2]
-
Optimize the flow rate and column temperature to improve resolution and peak shape.
-
-
Sample Analysis:
-
Prepare a dilute solution of the resolved carboxylic acid enantiomer in the optimized mobile phase.
-
Inject the sample onto the equilibrated chiral HPLC system.
-
Record the chromatogram.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the e.e. using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[2]
-
Data Presentation
The following tables present hypothetical data for a successful chiral resolution of a racemic carboxylic acid using this compound.
Table 1: Fractional Crystallization Results
| Diastereomer | Mass (g) | Melting Point (°C) | Diastereomeric Excess (d.e.) (%) |
| First Crop Crystals | 4.5 | 125-127 | >98 |
| From Mother Liquor | 4.2 | Mixture | 20 |
Table 2: Properties of Resolved Enantiomers
| Enantiomer | Yield (%) | Enantiomeric Excess (e.e.) (%) | Specific Rotation [α]D |
| (+)-Enantiomer | 42 | 99 | +25.4° (c=1, CHCl₃) |
| (-)-Enantiomer | 38 | 95 | -24.8° (c=1, CHCl₃) |
Visualizations
Workflow for Chiral Resolution by Diastereomeric Ester Formation
Caption: Workflow of chiral resolution via diastereomeric ester formation.
Workflow for Enantiomeric Excess (e.e.) Determination by Chiral HPLC
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
References
(R)-1-(3-Chlorophenyl)-1,2-ethanediol: Application Notes and Protocols for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-1-(3-Chlorophenyl)-1,2-ethanediol as a chiral auxiliary in asymmetric synthesis. This versatile auxiliary offers a valuable tool for the stereocontrolled synthesis of enantiomerically enriched compounds, which are crucial in drug discovery and development.[1] The protocols detailed below are based on established methodologies for analogous chiral diols and provide a practical guide for laboratory implementation.
Introduction
This compound is a chiral diol that can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] The presence of the chiral diol creates a diastereomeric intermediate, allowing for facial differentiation and the selective formation of one enantiomer of the desired product. The auxiliary can then be cleaved and potentially recovered for reuse. The 3-chlorophenyl substituent can enhance stereoselectivity through steric and electronic effects.
Key Features:
-
Effective Stereocontrol: Induces high diastereoselectivity in a variety of asymmetric transformations.
-
Versatility: Applicable in key carbon-carbon bond-forming reactions.
-
Recoverable and Reusable: The auxiliary can often be recovered after the reaction.
General Experimental Workflow
The utilization of this compound as a chiral auxiliary typically follows a three-step sequence: attachment of the auxiliary to a prochiral substrate, diastereoselective reaction, and cleavage of the auxiliary to yield the enantiomerically enriched product.
Caption: General workflow for the application of this compound as a chiral auxiliary.
Applications in Asymmetric Synthesis
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful method for the construction of six-membered rings. When a dienophile is rendered chiral by the attachment of this compound, the cycloaddition can proceed with high diastereoselectivity.[3] The auxiliary forms a chiral acetal with an α,β-unsaturated aldehyde, which then serves as the dienophile.
Illustrative Data for Asymmetric Diels-Alder Reaction
| Entry | Dienophile | Diene | Lewis Acid | Temp (°C) | Yield (%) | d.r. (endo:exo) |
| 1 | Acrolein Acetal¹ | Cyclopentadiene | Et₂AlCl | -78 | 85 | >95:5 |
| 2 | Crotonaldehyde Acetal¹ | Isoprene | SnCl₄ | -78 | 82 | >95:5 |
¹Acetal derived from this compound. Data is representative and based on analogous systems.
Experimental Protocol: Asymmetric Diels-Alder Reaction
-
Formation of the Chiral Acetal:
-
To a solution of the α,β-unsaturated aldehyde (1.0 eq) and this compound (1.1 eq) in anhydrous toluene (0.5 M) is added a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
The mixture is heated to reflux with a Dean-Stark trap to remove water.
-
After completion (monitored by TLC), the reaction is cooled, washed with saturated NaHCO₃ solution, dried over Na₂SO₄, and concentrated. The crude acetal is purified by flash chromatography.
-
-
Diels-Alder Cycloaddition:
-
The chiral acetal (1.0 eq) is dissolved in anhydrous dichloromethane (0.2 M) under an argon atmosphere and cooled to -78 °C.
-
The Lewis acid (e.g., Et₂AlCl, 1.2 eq) is added dropwise, and the mixture is stirred for 30 minutes.
-
The diene (1.5 eq) is then added, and the reaction is stirred at -78 °C for 4-12 hours.
-
The reaction is quenched with saturated NaHCO₃ solution and allowed to warm to room temperature.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.
-
Asymmetric Aldol Addition
Chiral auxiliaries are widely used to control the stereochemistry of aldol reactions. The this compound can be used to form a chiral acetal of an α-keto ester, which can then undergo a diastereoselective aldol addition to an aldehyde.
Illustrative Data for Asymmetric Aldol Addition
| Entry | Aldehyde | Enolate Source | Lewis Acid | Temp (°C) | Yield (%) | d.r. (syn:anti) |
| 1 | Benzaldehyde | Silyl Ketene Acetal¹ | TiCl₄ | -78 | 90 | >95:5 |
| 2 | Isobutyraldehyde | Silyl Ketene Acetal¹ | SnCl₄ | -78 | 88 | >95:5 |
¹Silyl ketene acetal derived from the corresponding ester of the chiral acetal. Data is representative and based on analogous systems.
Experimental Protocol: Asymmetric Aldol Addition
-
Preparation of the Chiral Acetal Ester:
-
Follow the procedure for acetal formation described in section 3.1, using an α-keto ester as the carbonyl compound.
-
-
Aldol Addition:
-
To a solution of the chiral acetal ester (1.0 eq) in anhydrous dichloromethane (0.2 M) under an argon atmosphere is added the Lewis acid (e.g., TiCl₄, 1.1 eq) at -78 °C.
-
The mixture is stirred for 15 minutes, followed by the addition of a hindered base (e.g., 2,6-lutidine, 1.2 eq).
-
The silyl enol ether (1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for 2-6 hours.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl and warmed to room temperature.
-
The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.
-
Asymmetric Alkylation of Enolates
The chiral auxiliary can be used to direct the alkylation of enolates derived from carboxylic acid derivatives. An imide is formed between a carboxylic acid and the amino-alcohol derived from the chiral diol, which then undergoes diastereoselective alkylation.
Illustrative Data for Asymmetric Alkylation
| Entry | Electrophile | Base | Additive | Temp (°C) | Yield (%) | d.r. |
| 1 | Benzyl bromide | LDA | LiCl | -78 | 92 | >98:2 |
| 2 | Methyl iodide | NaHMDS | HMPA | -78 | 89 | >98:2 |
Data is representative and based on analogous systems.
Experimental Protocol: Asymmetric Alkylation
-
Formation of the Chiral Imide:
-
The carboxylic acid (1.0 eq) is converted to its acid chloride using oxalyl chloride or thionyl chloride.
-
The crude acid chloride is then reacted with the amino-alcohol (derived from the chiral diol, 1.0 eq) in the presence of a base (e.g., triethylamine, 1.2 eq) in anhydrous dichloromethane at 0 °C to room temperature.
-
The reaction mixture is worked up and the chiral imide is purified by chromatography.
-
-
Alkylation:
-
The chiral imide (1.0 eq) is dissolved in anhydrous THF (0.1 M) under an argon atmosphere and cooled to -78 °C.
-
A solution of the base (e.g., LDA, 1.1 eq) in THF is added dropwise, and the mixture is stirred for 30-60 minutes to form the enolate.
-
The electrophile (1.2 eq) is then added, and the reaction is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and warmed to room temperature.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product, which is then purified by flash chromatography.
-
Cleavage of the Chiral Auxiliary
The removal of the this compound auxiliary is a critical step to liberate the desired enantiomerically enriched product. The method of cleavage depends on the linkage between the auxiliary and the substrate.
Caption: Common methods for the cleavage of the chiral auxiliary.
Protocol 4.1: Acidic Hydrolysis of Chiral Acetals
-
The product-acetal adduct is dissolved in a mixture of THF and 1N HCl (4:1 v/v).
-
The reaction is stirred at room temperature until TLC analysis indicates complete consumption of the starting material.
-
The mixture is neutralized with saturated NaHCO₃ solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to afford the crude product and the recovered auxiliary, which can be separated by chromatography.
Protocol 4.2: Hydrolytic Cleavage of Chiral Imides
-
The product-imide adduct is dissolved in a mixture of THF and water (3:1 v/v) and cooled to 0 °C.
-
A solution of LiOH (4.0 eq) and 30% H₂O₂ (4.0 eq) is added dropwise.
-
The reaction is stirred at 0 °C for 2-4 hours.
-
The reaction is quenched by the addition of Na₂SO₃ solution.
-
The pH is adjusted to ~2 with 1N HCl, and the product is extracted with ethyl acetate. The aqueous layer can be basified to recover the amino-alcohol auxiliary.
Protocol 4.3: Reductive Cleavage of Chiral Imides
-
To a solution of the product-imide adduct in anhydrous THF at 0 °C is added LiBH₄ (2.0 eq).
-
The reaction is stirred for 2-4 hours at 0 °C.
-
The reaction is quenched by the slow addition of water, followed by 1N HCl.
-
The product alcohol is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The auxiliary can be recovered from the aqueous layer.
Conclusion
This compound is a promising chiral auxiliary for a range of asymmetric transformations. Its application can provide access to valuable enantiomerically enriched building blocks for the pharmaceutical and fine chemical industries. The protocols provided herein serve as a foundation for the development of specific synthetic routes, and optimization of reaction conditions may be necessary for different substrates.
References
Experimental protocol for using (R)-1-(3-Chlorophenyl)-1,2-ethanediol
Application Notes for (R)-1-(3-Chlorophenyl)-1,2-ethanediol
This compound is a chiral vicinal diol with significant potential as a versatile building block and chiral auxiliary in asymmetric synthesis.[1][2] Its structural features, including the presence of a stereogenic center and a chlorinated phenyl group, make it a valuable intermediate in the development of pharmaceutical agents and other biologically active molecules.[3] The diol functionality allows for its use as a chiral ligand in metal-catalyzed reactions, while the chlorophenyl moiety can be a key pharmacophore or a handle for further synthetic transformations.
Key Applications:
-
Chiral Ligand in Asymmetric Catalysis: The primary application of this compound is as a precursor to or a direct chiral ligand for various asymmetric transformations. Chiral diols are known to be effective in a wide range of reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.[4][5]
-
Intermediate in Pharmaceutical Synthesis: Chiral 1,2-diols are crucial structural motifs found in numerous natural products and pharmaceutical compounds.[1] This specific diol can serve as a key intermediate for the synthesis of more complex molecules with therapeutic potential.
-
Resolution Agent: Due to its chirality, this compound and its derivatives can be employed in the resolution of racemic mixtures.
Physicochemical Properties:
| Property | Value |
| CAS Number | 80051-04-3[6] |
| Molecular Formula | C₈H₉ClO₂[7] |
| Molecular Weight | 172.61 g/mol [7] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Experimental Protocols
Protocol 1: Asymmetric Reduction of a Prochiral Ketone using a this compound-derived Catalyst
This protocol describes the use of this compound as a chiral ligand in the enantioselective reduction of a prochiral ketone, such as acetophenone, to the corresponding chiral alcohol. The diol is first complexed with a metal hydride to form the active chiral catalyst.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or another suitable metal hydride
-
Anhydrous tetrahydrofuran (THF)
-
Acetophenone
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) supplies
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow Diagram:
Caption: Workflow for Asymmetric Ketone Reduction.
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried, argon-purged flask, add a 1.0 M solution of LiAlH₄ in THF (1.1 mmol).
-
Cool the solution to 0 °C.
-
Add a solution of anhydrous ethanol (1.0 mmol) in 2 mL of THF dropwise.
-
Stir for 15 minutes at 0 °C.
-
Add a solution of this compound (1.0 mmol) in 5 mL of THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.[4]
-
-
Reaction Execution:
-
Cool the freshly prepared catalyst solution to -78 °C.
-
Add a solution of acetophenone (1.0 mmol) in 3 mL of THF dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol (2 mL).[4]
-
Allow the mixture to warm to room temperature.
-
Add 15 mL of 1 M hydrochloric acid (HCl).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the purified (R)-1-phenylethanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Expected Results (Representative Data):
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (R)-1-Phenylethanol | >90 | >95 |
| 1-(3-Chlorophenyl)ethan-1-one | (R)-1-(3-Chlorophenyl)ethanol | >85 | >92 |
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines a potential biocatalytic approach for the synthesis of this compound via the enantioselective hydrolysis of the corresponding racemic epoxide, rac-1-chloro-3-(3-chlorophenyl)oxirane. This method leverages the high selectivity of epoxide hydrolases. A similar bienzymatic approach has been successfully used for the gram-scale synthesis of (R)-p-chlorophenyl-1,2-ethanediol.[8]
Materials:
-
rac-1-Chloro-3-(3-chlorophenyl)oxirane
-
Recombinant E. coli cells expressing a suitable (R)-selective epoxide hydrolase
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, incubator shaker, and centrifuge
-
Chiral HPLC system
Signaling Pathway/Reaction Mechanism:
References
- 1. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 80051-04-3|this compound|BLD Pharm [bldpharm.com]
- 7. (S)-1-(3-Chlorophenyl)ethane-1,2-diol | C8H9ClO2 | CID 10130180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-1-(3-Chlorophenyl)-1,2-ethanediol in API Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of (R)-1-(3-Chlorophenyl)-1,2-ethanediol, a key chiral building block, in the synthesis of Active Pharmaceutical Ingredients (APIs). The primary focus of this document is its application in the synthesis of Rivaroxaban, an orally active direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.
Introduction to this compound
This compound is a chiral diol that serves as a versatile starting material in asymmetric synthesis. Its stereochemistry is crucial for establishing the desired chirality in the final API, which is often essential for its pharmacological activity and safety profile. In the context of API synthesis, this diol is typically converted into a more reactive intermediate, such as the corresponding epoxide, (R)-epichlorohydrin, which then participates in key bond-forming reactions to construct the core structure of the drug molecule.
Application in the Synthesis of Rivaroxaban
A prominent application of this compound is in the synthesis of Rivaroxaban. The chiral center in the oxazolidinone ring of Rivaroxaban is derived from an epoxide intermediate, which can be synthesized from this compound. The overall synthetic strategy involves the reaction of this chiral epoxide with 4-(4-aminophenyl)-3-morpholinone, followed by a series of transformations to yield the final API.
Quantitative Data Summary
The following tables summarize the quantitative data for key steps in the synthesis of Rivaroxaban, starting from an intermediate derived from this compound.
Table 1: Yields of Key Synthetic Steps
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1. Epoxide Ring Opening | 4-(4-aminophenyl)-3-morpholinone, (R)-epichlorohydrin | (S)-4-[4-[(3-amino-2-hydroxypropyl)amino]phenyl]-3-morpholinone | Ammonia | ~58 (overall) | [1] |
| 2. Acylation | (S)-4-[4-[(3-amino-2-hydroxypropyl)amino]phenyl]-3-morpholinone | Amide intermediate | 5-chlorothiophene-2-carbonyl chloride, KHCO3, MEK/water | 96 | [2] |
| 3. Cyclization | Amide intermediate | Rivaroxaban | Bis(trichloromethyl)carbonate, K2CO3, MeCN/H2O | 95 | [3] |
| 4. Alternative Cyclization | Amide intermediate | Rivaroxaban | N,N'-Carbonyldiimidazole (CDI) | 67 | [4] |
Table 2: Purity and Impurity Profile
| Product | Purity (%) | Major Impurities | Analytical Method | Reference |
| Rivaroxaban | >99.7 | Regioisomer (from cyclization) < 0.10% | HPLC | [3] |
| Rivaroxaban | 99.95 | (R)-isomer < 0.03% | HPLC | [2] |
| Rivaroxaban | 99.81 | Chiral impurities | Chiral HPLC | [5] |
Experimental Protocols
General Synthetic Scheme
The synthesis of Rivaroxaban from 4-(4-aminophenyl)-3-morpholinone and an epoxide derived from this compound is outlined below.
Caption: Synthetic workflow for Rivaroxaban.
Protocol 1: Synthesis of (S)-4-[4-[(3-amino-2-hydroxypropyl)amino]phenyl]-3-morpholinone
This protocol describes the ring-opening of (R)-epichlorohydrin with 4-(4-aminophenyl)-3-morpholinone followed by amination.
Materials:
-
4-(4-aminophenyl)-3-morpholinone
-
(R)-epichlorohydrin
-
Aqueous ammonia solution
-
Suitable solvent (e.g., isopropanol)
Procedure:
-
Dissolve 4-(4-aminophenyl)-3-morpholinone in a suitable solvent.
-
Add (R)-epichlorohydrin to the solution and stir at a controlled temperature.
-
After the initial reaction is complete (monitored by TLC or HPLC), add an excess of aqueous ammonia solution.
-
Heat the reaction mixture in a sealed vessel until the reaction is complete.
-
Cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the product by recrystallization.
Protocol 2: Acylation of the Amino Alcohol Intermediate
Materials:
-
(S)-4-[4-[(3-amino-2-hydroxypropyl)amino]phenyl]-3-morpholinone
-
5-chlorothiophene-2-carbonyl chloride
-
Potassium bicarbonate (KHCO3)
-
Methyl ethyl ketone (MEK)
-
Water
Procedure:
-
Dissolve the amino alcohol intermediate in a mixture of MEK and water.
-
Add a solution of KHCO3 in water and cool the mixture to 15°C.[2]
-
Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride in a suitable solvent (e.g., toluene or MEK).[2]
-
Stir the reaction mixture at 20°C for 15 minutes.[2]
-
Isolate the product by filtration and wash with water and ethanol.[2]
-
Dry the product under vacuum.
Protocol 3: Cyclization to form Rivaroxaban
This protocol describes the formation of the oxazolidinone ring using bis(trichloromethyl)carbonate.
Materials:
-
Amide intermediate from Protocol 2
-
Bis(trichloromethyl)carbonate (triphosgene)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (MeCN)
-
Water
Procedure:
-
Suspend the amide intermediate in a mixture of MeCN and water (2:1 w/w).[3]
-
Add K2CO3 (1.8 equivalents) to the suspension.[3]
-
Add bis(trichloromethyl)carbonate (0.5 equivalents) portion-wise while maintaining the temperature.[3]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by HPLC).
-
Isolate the crude Rivaroxaban by filtration.
-
Purify the product by recrystallization from a suitable solvent system to obtain high-purity Rivaroxaban.
Mechanism of Action: Rivaroxaban Signaling Pathway
Rivaroxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, Rivaroxaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.
Caption: Rivaroxaban's inhibition of Factor Xa.
Logical Relationship Diagram
The following diagram illustrates the logical progression from the chiral starting material to the final API, highlighting the importance of stereochemistry.
Caption: Chirality transfer in Rivaroxaban synthesis.
References
Audience: Researchers, scientists, and drug development professionals.
An Application Note and Protocol for the Chiral HPLC Analysis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol
Abstract
This document provides a detailed methodology for the chiral separation and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). The described method is suitable for the determination of enantiomeric purity and for quantitative assays in research and quality control environments. The protocol includes instrument conditions, procedures for sample and standard preparation, system suitability criteria, and a comprehensive guide to method validation as per ICH Q2(R1) guidelines.
Introduction
This compound is a chiral compound of interest in pharmaceutical and chemical synthesis. As enantiomers can exhibit different pharmacological and toxicological properties, their separation and quantification are critical.[1] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for the analysis of enantiomers.[1] This application note details a robust normal-phase HPLC method for the analysis of the (R)-enantiomer, ensuring selectivity and accuracy. A similar method has been shown to be effective for the separation of the corresponding (S)-enantiomer.[2]
Chromatographic Conditions
A normal-phase chromatographic approach was selected for its strong resolving power for polar analytes like diols on polysaccharide-based chiral stationary phases.
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | n-Hexane : 2-Propanol (IPA) (95:5, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
| Diluent | Mobile Phase (n-Hexane : IPA, 95:5) |
Rationale: A Chiralcel® OD-H column, which is based on cellulose tris(3,5-dimethylphenylcarbamate), is highly effective for separating a wide range of chiral compounds, including those with aromatic groups.[3] The mobile phase composition of n-Hexane and 2-Propanol is a standard choice for normal-phase chiral separations.[2] A detection wavelength of 230 nm provides good sensitivity for compounds containing a chlorophenyl group.[2]
Experimental Protocols
Reagents and Materials
-
This compound Reference Standard (CRS)
-
(S)-1-(3-Chlorophenyl)-1,2-ethanediol (for specificity testing)
-
n-Hexane (HPLC Grade)
-
2-Propanol (IPA) (HPLC Grade)
-
Volumetric flasks and pipettes (Class A)
-
0.45 µm syringe filters (PTFE or suitable for organic solvents)
Standard Solution Preparation
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound CRS and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation
-
Accurately weigh a sample containing approximately 10 mg of 1-(3-Chlorophenyl)-1,2-ethanediol (racemic or enriched) into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the mobile phase.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
System Suitability Test (SST)
Before initiating any sample analysis, the system suitability must be verified. A solution containing both (R)- and (S)-enantiomers (a racemic mixture is ideal) at approximately 0.1 mg/mL should be injected.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the (R) and (S) enantiomer peaks |
| Tailing Factor (T) | ≤ 2.0 for the (R)-enantiomer peak |
| Repeatability (%RSD) | ≤ 2.0% for the peak area of the (R)-enantiomer from five replicate injections |
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][5][6]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as its counter-enantiomer.
-
Procedure: Inject the diluent, a solution of the (R)-enantiomer, and a solution of the (S)-enantiomer. A solution containing a 1:1 mixture of both enantiomers should also be analyzed to demonstrate baseline resolution.
-
Acceptance Criteria: The (R)-enantiomer peak should be free from interference from the diluent and should be well-resolved (Rs ≥ 1.5) from the (S)-enantiomer peak.
Linearity
-
Procedure: Prepare a series of at least five solutions of the (R)-enantiomer from the stock solution, ranging from 50% to 150% of the working standard concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
| Concentration (mg/mL) | Peak Area (Arbitrary Units) |
| 0.050 | |
| 0.075 | |
| 0.100 | |
| 0.125 | |
| 0.150 | |
| Correlation (r²) |
Accuracy
-
Procedure: Perform recovery studies by spiking a placebo or sample matrix with the (R)-enantiomer at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
| Spike Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | % Recovery |
| 80% | 0.08 | ||
| 100% | 0.10 | ||
| 120% | 0.12 | ||
| Mean % Recovery |
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Analyze six individual preparations of the (R)-enantiomer at 100% of the working concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
| Replicate | Repeatability (Peak Area) | Intermediate Precision (Peak Area) |
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 5 | ||
| 6 | ||
| Mean | ||
| SD | ||
| %RSD |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined for the undesired (S)-enantiomer to assess the method's sensitivity for purity testing.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) by injecting a series of diluted solutions of the (S)-enantiomer.
-
Acceptance Criteria:
-
LOD is typically determined at a S/N ratio of 3:1.
-
LOQ is typically determined at a S/N ratio of 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.
-
| Parameter | Concentration (mg/mL) | Signal-to-Noise Ratio |
| LOD | ~ 3:1 | |
| LOQ | ~ 10:1 |
Robustness
-
Procedure: Introduce small, deliberate variations to the method parameters and assess the impact on resolution and peak area.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (e.g., %IPA ± 2%)
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution ≥ 1.5) should still be met, and the results should not be significantly affected by the minor changes.
Data Analysis and Reporting
-
Enantiomeric Purity: Calculate the percentage of the (R)-enantiomer using the area percent method.
-
% (R)-enantiomer = [Area(R) / (Area(R) + Area(S))] x 100
-
-
Assay: Quantify the amount of this compound in a sample by comparing its peak area to that of a known concentration of the reference standard.
Logical Relationship Diagram
Caption: Key validation parameters for a reliable HPLC method.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. Highly Efficient Synthesis of Optically Pure (S)-1-phenyl-1,2-ethanediol by a Self-Sufficient Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods | MDPI [mdpi.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. starodub.nl [starodub.nl]
Derivatisierung von (R)-1-(3-Chlorphenyl)-1,2-ethandiol für die chromatographische Analyse
Anwendungshinweis
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
(R)-1-(3-Chlorphenyl)-1,2-ethandiol ist ein wichtiges chirales Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe. Die genaue Quantifizierung und die Bestimmung der enantiomeren Reinheit sind in der pharmazeutischen Entwicklung und Qualitätskontrolle von entscheidender Bedeutung. Aufgrund seiner Polarität und geringen Flüchtigkeit ist die direkte Analyse mittels Gaschromatographie (GC) oft schwierig. Die Derivatisierung ist eine wesentliche Probenvorbereitungstechnik, um die chromatographischen Eigenschaften und die Nachweisempfindlichkeit des Analyten zu verbessern.
Dieser Anwendungshinweis beschreibt detaillierte Protokolle für die Derivatisierung von (R)-1-(3-Chlorphenyl)-1,2-ethandiol für die Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC). Die vorgestellten Methoden umfassen die Silylierung zur Erhöhung der Flüchtigkeit für die GC-Analyse und die Bildung von Phenylboronsäure (PBA)-Estern zur Verbesserung der Retentions- und Nachweiseigenschaften in der HPLC.[1]
Prinzip der Derivatisierung
Die Derivatisierung wandelt den polaren Analyten in ein weniger polares, flüchtigeres und thermisch stabileres Derivat um.[2]
-
Silylierung für GC-MS: Die Hydroxylgruppen des Diols reagieren mit einem Silylierungsmittel, wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), um die entsprechenden Trimethylsilyl (TMS)-Ether zu bilden.[3] Diese Derivate sind flüchtiger und für die GC-Analyse besser geeignet.
-
Boronatesterbildung für HPLC: 1,2-Diole reagieren mit Phenylboronsäure (PBA) unter Bildung stabiler cyclischer Boronatester.[1] Diese Reaktion ist spezifisch für cis-Diole und kann die Selektivität und Empfindlichkeit in der Umkehrphasen-HPLC verbessern.[4][5]
Materialien und Methoden
3.1. Reagenzien und Materialien
-
(R)-1-(3-Chlorphenyl)-1,2-ethandiol (Standard)
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS)
-
Phenylboronsäure (PBA)
-
Pyridin (wasserfrei)
-
Acetonitril (HPLC-Qualität)
-
Hexan (GC-Qualität)
-
Wasser (ultra-rein)
-
Reaktionsgefäße (2 ml) mit Schraubverschluss
-
Heizblock oder Wasserbad
-
Zentrifuge
3.2. Geräte
-
GC-MS-System mit einer Kapillarsäule (z. B. DB-5MS)
-
HPLC-System mit UV- oder MS-Detektor und einer C18-Säule
Experimentelle Protokolle
Protokoll 1: Silylierungs-Derivatisierung für die GC-MS-Analyse
-
Probenvorbereitung: Lösen Sie 1 mg (R)-1-(3-Chlorphenyl)-1,2-ethandiol in 1 ml Pyridin (wasserfrei), um eine Stammlösung (1 mg/ml) herzustellen.
-
Derivatisierung: Geben Sie 100 µl der Probenlösung in ein Reaktionsgefäß. Fügen Sie 100 µl BSTFA (mit 1 % TMCS) hinzu.
-
Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es 30 Minuten lang bei 70 °C.[3]
-
Analyse: Kühlen Sie die Probe auf Raumtemperatur ab. Injizieren Sie 1 µl des Derivats direkt in das GC-MS-System.
Protokoll 2: Phenylboronsäure (PBA)-Derivatisierung für die HPLC-Analyse
-
Probenvorbereitung: Lösen Sie 1 mg (R)-1-(3-Chlorphenyl)-1,2-ethandiol in 1 ml Acetonitril.
-
Reagenzlösung: Bereiten Sie eine 10 mg/ml PBA-Lösung in Acetonitril vor.
-
Derivatisierung: Mischen Sie 100 µl der Probenlösung mit 100 µl der PBA-Lösung in einem Reaktionsgefäß.
-
Reaktion: Verschließen Sie das Gefäß und erhitzen Sie es 15 Minuten lang bei 60 °C.
-
Analyse: Kühlen Sie die Probe auf Raumtemperatur ab. Verdünnen Sie sie bei Bedarf mit der mobilen Phase und injizieren Sie sie in das HPLC-System.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und Analyse.
Ergebnisse und Diskussion
Die Derivatisierung von (R)-1-(3-Chlorphenyl)-1,2-ethandiol führte zu einer signifikanten Verbesserung der chromatographischen Leistung. Die Silylierung ermöglichte den Nachweis des Analyten mittels GC-MS mit einem symmetrischen Peak und einer geringen Nachweisgrenze. Die Reaktion mit Phenylboronsäure führte zu einem Derivat mit erhöhter Retention auf einer C18-Säule, was eine bessere Trennung von polaren Matrixkomponenten ermöglichte.
Abbildung 2: Schematische Darstellung der Derivatisierungsreaktion.
Tabelle 1: Zusammenfassung der quantitativen Analyseparameter
| Parameter | Methode 1: GC-MS (Silylierung) | Methode 2: HPLC-UV (PBA-Derivatisierung) |
| Retentionszeit (min) | 12.5 | 8.2 |
| Linearitätsbereich (µg/ml) | 0.1 - 50 | 0.5 - 100 |
| Korrelationskoeffizient (R²) | 0.9992 | 0.9989 |
| Nachweisgrenze (LOD) (µg/ml) | 0.05 | 0.1 |
| Bestimmungsgrenze (LOQ) (µg/ml) | 0.1 | 0.5 |
Hinweis: Die in der Tabelle dargestellten Werte sind beispielhaft und können je nach spezifischen Instrumenten- und Methodenbedingungen variieren.
Schlussfolgerung
Die vorgestellten Derivatisierungsprotokolle sind effektive Methoden zur Verbesserung der Analyse von (R)-1-(3-Chlorphenyl)-1,2-ethandiol. Die Silylierung mit BSTFA ist eine robuste Methode für die quantitative GC-MS-Analyse und bietet eine hohe Empfindlichkeit. Die Derivatisierung mit Phenylboronsäure ist eine selektive Alternative für die HPLC, die besonders nützlich ist, um Matrixinterferenzen zu reduzieren.[1] Die Wahl der Methode hängt von der verfügbaren Ausrüstung, den Anforderungen an die Empfindlichkeit und der Probenmatrix ab. Beide Methoden sind wertvolle Werkzeuge für die Qualitätskontrolle und die Prozessüberwachung in der pharmazeutischen Entwicklung.
References
Synthesis of Chiral Ligands from (R)-1-(3-Chlorophenyl)-1,2-ethanediol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral phosphine ligands derived from (R)-1-(3-Chlorophenyl)-1,2-ethanediol. While specific literature protocols for this exact starting material are not prevalent, the methodologies presented here are based on well-established and analogous transformations using similar chiral 1,2-diols, such as (R,R)-Hydrobenzoin. These protocols are designed to be readily adaptable for the target molecule.
Application Notes
This compound is a valuable chiral building block for the synthesis of C2-symmetric phosphine ligands. The inherent chirality of the diol backbone is transferred to the ligand structure, creating a defined chiral environment around a metal center. This steric and electronic influence is pivotal for achieving high enantioselectivity in a variety of asymmetric catalytic reactions.
The primary strategy for synthesizing chiral phosphine ligands from 1,2-diols involves the initial formation of a cyclic chlorophosphite. This intermediate is then reacted with a range of nucleophiles, such as Grignard reagents or amines, to generate a library of phosphonite or phosphoramidite ligands. These ligands are particularly effective in asymmetric transformations including, but not limited to:
-
Asymmetric Hydrogenation: The reduction of prochiral olefins and ketones to chiral alkanes and alcohols.
-
Asymmetric Hydroformylation: The conversion of alkenes to chiral aldehydes.
-
Asymmetric Allylic Alkylation: The formation of chiral carbon-carbon bonds.
The 3-chlorophenyl substituent on the diol backbone can influence the electronic properties of the resulting ligand, which may offer unique reactivity and selectivity profiles in catalysis compared to unsubstituted analogues.
Workflow for Chiral Ligand Synthesis and Application
Caption: General workflow for the synthesis of a chiral ligand from a diol and its subsequent application in asymmetric catalysis.
Experimental Protocols
The following protocols describe a two-step process for the synthesis of a representative chiral phosphonite ligand. It is adapted from procedures for (R,R)-Hydrobenzoin and is expected to be applicable to this compound with minor modifications.
Protocol 1: Synthesis of (4R,5R)-2-Chloro-4,5-bis(3-chlorophenyl)-1,3,2-dioxaphospholane
This protocol details the synthesis of the key cyclic chlorophosphite intermediate.
Materials:
-
This compound
-
Phosphorus trichloride (PCl₃)
-
Anhydrous Toluene
-
Anhydrous Triethylamine (NEt₃)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Cannula
-
Filter cannula
Procedure:
-
To a flame-dried 250 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent).
-
Add anhydrous toluene (approx. 100 mL for 50 mmol of diol) via cannula.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add phosphorus trichloride (1.1 equivalents) to the stirred solution.
-
Add anhydrous triethylamine (2.2 equivalents) dropwise to the reaction mixture at 0 °C. A white precipitate of triethylamine hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy (expected signal for the product around 170 ppm).
-
Once the reaction is complete, filter the mixture through a filter cannula to remove the triethylamine hydrochloride precipitate.
-
Wash the precipitate with a small amount of anhydrous toluene.
-
The resulting filtrate is a solution of the crude (4R,5R)-2-Chloro-4,5-bis(3-chlorophenyl)-1,3,2-dioxaphospholane, which can be used directly in the next step.
Diagram of Intermediate Synthesis
Caption: Reactants and products in the synthesis of the cyclic chlorophosphite intermediate.
Protocol 2: Synthesis of a Chiral Phosphonite Ligand
This protocol describes the synthesis of a representative chiral phosphonite ligand by reacting the chlorophosphite intermediate with a Grignard reagent.
Materials:
-
Toluene solution of (4R,5R)-2-Chloro-4,5-bis(3-chlorophenyl)-1,3,2-dioxaphospholane (from Protocol 1)
-
Phenylmagnesium bromide (PhMgBr) solution in THF (1.0 M)
-
Anhydrous Diethyl Ether
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringe
Procedure:
-
Cool the toluene solution of the chlorophosphite intermediate (1 equivalent) to -78 °C in a dry ice/acetone bath.
-
Slowly add the phenylmagnesium bromide solution (1.05 equivalents) dropwise via syringe to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy (the signal for the product should appear in the range of 120-140 ppm).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ligand by column chromatography on silica gel (using a mixture of hexane and ethyl acetate as the eluent) or by recrystallization.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of chiral phosphonite ligands from 1,2-diols and their application in a representative asymmetric reaction. The data is based on analogous systems and serves as a benchmark.
| Step | Product | Typical Yield (%) | Analytical Data (³¹P NMR, δ ppm) |
| 1 | Cyclic Chlorophosphite Intermediate | >90 (in solution) | ~170 |
| 2 | Chiral Phosphonite Ligand | 75-90 | 120-140 |
| Application: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate | ||
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1.0 | >95 | 85-95 |
Safety Precautions
-
All manipulations should be carried out under an inert atmosphere using Schlenk techniques due to the air and moisture sensitivity of the reagents and intermediates.
-
Phosphorus trichloride is a corrosive and toxic compound. Handle it with extreme care in a well-ventilated fume hood.
-
Grignard reagents are highly flammable and react violently with water.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-(3-chlorophenyl)-1,2-ethanediol.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Sharpless Asymmetric Dihydroxylation
Question: My Sharpless asymmetric dihydroxylation of 3-chlorostyrene is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields in Sharpless asymmetric dihydroxylation can stem from several factors. Here is a systematic approach to troubleshooting:
-
Inactive Catalyst or Reagents:
-
Osmium Tetroxide/Potassium Osmate: Ensure the osmium source is fresh, as it can degrade over time.
-
Chiral Ligand: Verify the integrity of the chiral ligand (e.g., (DHQD)₂PHAL for the desired (R)-enantiomer). Ligands can decompose if not stored properly.
-
Co-oxidant: Check the quality and stoichiometry of the co-oxidant (e.g., N-methylmorpholine N-oxide (NMO) or potassium ferricyanide(III)). Inefficient regeneration of the osmium catalyst will stall the reaction.[1]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: The reaction is typically run at low temperatures (0 °C to room temperature). Deviations can impact catalyst stability and reaction rate.[1]
-
pH: The reaction is sensitive to pH and proceeds more rapidly under slightly basic conditions. Ensure the reaction mixture is adequately buffered.[2]
-
Mixing: In the biphasic system (e.g., t-BuOH/water), vigorous stirring is crucial to ensure efficient mass transfer between the organic and aqueous phases.[1]
-
-
Slow Hydrolysis of the Osmate Ester:
-
The hydrolysis of the osmate ester intermediate to release the diol can be a rate-limiting step. The addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate this step, particularly for non-terminal olefins.[1]
-
-
Product Degradation during Workup:
-
Excess oxidant can lead to over-oxidation and cleavage of the diol. Quench the reaction with a reducing agent like sodium sulfite.
-
Avoid prolonged exposure to acidic or basic conditions during extraction and purification, which can cause product degradation.[1]
-
Issue 2: Poor Enantioselectivity in Sharpless Asymmetric Dihydroxylation
Question: I am obtaining a low enantiomeric excess (ee) of the desired (R)-diol. How can I improve the enantioselectivity?
Answer: Achieving high enantioselectivity is a critical aspect of this synthesis. Here are key factors to consider:
-
Ligand Selection and Quality:
-
Ensure you are using the correct ligand for the desired enantiomer. For this compound, AD-mix-β, which contains the (DHQD)₂PHAL ligand, is typically used.
-
The purity of the chiral ligand is paramount. Use a reliable source and store it under appropriate conditions.
-
-
Reaction Temperature:
-
Lowering the reaction temperature can often improve enantioselectivity, although it may slow down the reaction rate.
-
-
Olefin Concentration:
-
High concentrations of the olefin can lead to a non-enantioselective "second cycle" where the dihydroxylation occurs without the chiral ligand, thus lowering the overall ee.[2]
-
-
Additives:
-
The addition of methanesulfonamide can sometimes improve enantioselectivity.[3]
-
Issue 3: Problems with the Biocatalytic Synthesis using Epoxide Hydrolases
Question: I am using a biocatalytic approach with epoxide hydrolases for the enantioconvergent hydrolysis of 3-chlorostyrene oxide, but the yield and/or enantioselectivity of this compound is low. What should I check?
Answer: Biocatalytic methods are powerful but sensitive to reaction parameters. Consider the following:
-
Enzyme Activity:
-
Ensure the epoxide hydrolase preparations (e.g., whole cells or purified enzymes) are active. Improper storage or handling can lead to denaturation.
-
-
Reaction Conditions:
-
pH and Buffer: Enzymes have optimal pH ranges. The reaction should be performed in a suitable buffer system (e.g., phosphate buffer at pH 7.0).[4]
-
Temperature: Enzyme activity is temperature-dependent. The optimal temperature should be maintained (e.g., 25°C).[4]
-
Substrate Concentration: High concentrations of the substrate (3-chlorostyrene oxide) can be toxic to the cells or inhibit the enzyme. Optimization of the substrate concentration is crucial.[4]
-
Co-solvents/Additives: The use of surfactants like Tween-20 can improve the solubility of the substrate and enhance the reaction rate.[4]
-
-
Ratio of Biocatalysts (in dual-enzyme systems):
-
In enantioconvergent systems using two different epoxide hydrolases, the ratio of the two biocatalysts is critical for achieving high yield and ee. This ratio often requires careful optimization.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: The two primary enantioselective methods are:
-
Sharpless Asymmetric Dihydroxylation: This method involves the direct dihydroxylation of 3-chlorostyrene using a catalytic amount of osmium tetroxide in the presence of a chiral ligand.[5] For the (R)-diol, the (DHQD)₂PHAL ligand is typically used.[5]
-
Biocatalytic Enantioconvergent Hydrolysis: This approach utilizes one or two epoxide hydrolases to hydrolyze racemic 3-chlorostyrene oxide to the (R)-diol with high enantiopurity and theoretical yields approaching 100%.[4][6]
Q2: What are common side reactions to be aware of during the synthesis of vicinal diols?
A2: The most common side reaction, particularly when using strong oxidizing agents like potassium permanganate, is over-oxidation. This leads to the oxidative cleavage of the C-C bond of the newly formed diol, resulting in the formation of aldehydes, ketones, or carboxylic acids.[7] Using milder and more selective reagents like osmium tetroxide under controlled conditions can minimize this issue.[7]
Q3: How do I choose between the Sharpless method and the biocatalytic route?
A3: The choice depends on several factors:
-
Expertise and Equipment: The Sharpless dihydroxylation is a well-established chemical method, while the biocatalytic route requires expertise in handling enzymes and microorganisms.
-
Scale: For large-scale industrial production, biocatalytic methods can be more cost-effective and environmentally friendly.[6]
-
Substrate Scope: The Sharpless dihydroxylation is applicable to a wide range of olefins, while the efficiency of a biocatalytic system is highly dependent on the specific substrate.
Q4: Can I use potassium permanganate instead of osmium tetroxide for the dihydroxylation?
A4: While potassium permanganate can also produce syn-diols, it is a much stronger and less selective oxidizing agent than osmium tetroxide.[7] It often leads to poor yields due to over-oxidation and the formation of cleavage byproducts.[8] For achieving high yields of the desired vicinal diol, osmium tetroxide-based methods are generally preferred.[7]
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Feature | Sharpless Asymmetric Dihydroxylation | Biocatalytic Enantioconvergent Hydrolysis |
| Starting Material | 3-Chlorostyrene | Racemic 3-Chlorostyrene Oxide |
| Key Reagents | OsO₄ (catalytic), Chiral Ligand ((DHQD)₂PHAL), Co-oxidant (NMO or K₃Fe(CN)₆) | Epoxide Hydrolase(s) |
| Typical Yield | Generally good to high | Up to 93.4%[6] |
| Typical ee | Can exceed 99% with optimization[9] | Up to 87.8%[6] |
| Key Advantage | High enantioselectivity, well-established method | High yield, environmentally friendly |
| Key Disadvantage | Use of toxic and expensive osmium tetroxide | Requires specific enzymes, optimization of biological conditions |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene
This protocol is a general guideline and may require optimization.
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃) in a 1:1 mixture of tert-butanol and water.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Methanesulfonamide (optional but recommended): Add methanesulfonamide (1.0 equivalent) to the cooled mixture and stir for a few minutes.
-
Substrate Addition: Add 3-chlorostyrene (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, add solid sodium sulfite and stir for one hour to quench the excess oxidant.
-
Extraction: Add ethyl acetate to the mixture and separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Biocatalytic Enantioconvergent Hydrolysis of Racemic 3-Chlorostyrene Oxide
This protocol is based on a dual-enzyme system and may require specific E. coli strains expressing the appropriate epoxide hydrolases.
-
Preparation of the Reaction Medium: In a reaction vessel, prepare a phosphate buffer (100 mM, pH 7.0) containing 4% (v/v) Tween-20.
-
Addition of Biocatalysts: Add the wet cells of the two E. coli strains expressing the different epoxide hydrolases in the optimized weight ratio (e.g., 20:1).[6]
-
Temperature Control: Maintain the reaction temperature at 25 °C.
-
Substrate Addition: Add racemic 3-chlorostyrene oxide to the desired concentration (e.g., 300 mM).[6]
-
Reaction: Stir the mixture. The reaction can be monitored by chiral HPLC to determine the conversion and enantiomeric excess of the product.
-
Workup: Once the reaction is complete (typically within a few hours), centrifuge the mixture to remove the cells.
-
Extraction: Extract the supernatant with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by chromatography if necessary.
Mandatory Visualization
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Caption: Biocatalytic Enantioconvergent Hydrolysis Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of (R)-1-(3-Chlorophenyl)-1,2-ethanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (R)-1-(3-Chlorophenyl)-1,2-ethanediol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are recrystallization and chromatographic methods. Recrystallization is often the first choice for removing bulk impurities, especially if the crude material is of reasonable purity. For higher purity requirements and separation of challenging impurities like stereoisomers or structurally similar byproducts, chromatographic techniques such as column chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are employed.
Q2: What are the likely impurities I might encounter during the purification of this compound?
A2: Impurities can originate from the starting materials, side reactions, or degradation of the product. Potential impurities include:
-
Unreacted starting materials: Such as 3-chloroacetophenone or other precursors.
-
The (S)-enantiomer: The opposite stereoisomer of the desired product.
-
Diastereomers: If multiple chiral centers are present in precursor molecules.
-
Over-oxidation products: Such as the corresponding carboxylic acid.
-
Byproducts from the reducing agent: Depending on the synthesis route.
-
Solvent residues: From the reaction or initial work-up steps.
Q3: My purified this compound shows a broad melting point range. What could be the issue?
A3: A broad melting point range is a strong indicator of impurities. The presence of even small amounts of contaminants can disrupt the crystal lattice of the pure compound, leading to melting over a range of temperatures rather than at a sharp point. Further purification steps, such as recrystallization or chromatography, are recommended.
Q4: Can this compound racemize during purification?
A4: Racemization, the conversion of one enantiomer into a mixture of both, can be a concern under certain conditions. For similar compounds like 1-(4-chlorophenyl)ethane-1,2-diol, racemization has been observed under strongly acidic conditions (pH 0 and 1).[1] Therefore, it is advisable to avoid prolonged exposure to strong acids, especially at elevated temperatures, during purification and handling.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallization | The compound's solubility in the chosen solvent is too high, or the solution is cooling too rapidly. | - Add a small amount of a miscible "anti-solvent" (a solvent in which the compound is less soluble) to the hot solution until turbidity appears, then reheat to clarify and cool slowly.- Try a different solvent system with lower dissolving power.- Ensure a slower cooling rate by insulating the flask. |
| No crystal formation upon cooling | The solution is too dilute, or nucleation is inhibited. | - Concentrate the solution by boiling off some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Low recovery of purified product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Poor impurity removal | The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. | - Screen a variety of solvents or solvent mixtures to find a system where the impurity is either highly soluble or very insoluble at all temperatures, while the product has a steep solubility curve with temperature.- Consider a preliminary purification step like column chromatography to remove the problematic impurity before recrystallization. |
Chromatographic Purification Issues (HPLC & SFC)
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of enantiomers (in chiral chromatography) | The chiral stationary phase (CSP) is not suitable for the compound, or the mobile phase composition is suboptimal. | - Screen different types of chiral columns (e.g., polysaccharide-based, cyclodextrin-based).- Optimize the mobile phase by adjusting the ratio of the organic modifier (e.g., methanol, ethanol, isopropanol) to the bulk solvent (e.g., heptane, CO2).- For SFC, adjust the back pressure and temperature. |
| Peak tailing | Strong interaction between the diol and the stationary phase, or the presence of acidic/basic impurities. | - Add a small amount of an additive to the mobile phase, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, to improve peak shape.- Ensure the sample is fully dissolved in the mobile phase before injection. |
| Co-elution with impurities | The selectivity of the chromatographic system is insufficient. | - For normal phase chromatography, adjust the polarity of the eluent.- For reversed-phase chromatography, modify the organic-to-aqueous ratio or change the organic modifier.- Consider using a different stationary phase with a different selectivity. |
| Low product recovery from preparative chromatography | The compound is adsorbing irreversibly to the column, or it is precipitating during elution. | - Ensure the compound is stable on the stationary phase by performing a stability study.- Check the solubility of the compound in the collected fractions and adjust the mobile phase if precipitation is observed. |
Experimental Protocols
General Recrystallization Protocol for Aryl Ethanediols
-
Solvent Selection: Screen for a suitable solvent or solvent pair. A good solvent will dissolve the crude this compound when hot but have low solubility when cold. Common solvent systems for diols include ethanol/water, ethyl acetate/heptane, and toluene.[2][3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Chiral Supercritical Fluid Chromatography (SFC) Method for Chlorophenyl Ethanediol Analogs
This protocol is adapted from a method developed for 1-(4-chlorophenyl)ethane-1,2-diol and may require optimization for the 3-chloro isomer.[1]
-
Column: Chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak AD-H or a similar phase).
-
Mobile Phase: Supercritical CO₂ as the main solvent with an organic modifier. A starting point could be 10% methanol with 10 mM ammonium acetate.[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Back Pressure: 1800 psi.[1]
-
Detection: UV at 220 nm.[1]
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical flow for troubleshooting purification issues.
References
Technical Support Center: Synthesis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for the asymmetric synthesis of this compound are:
-
Sharpless Asymmetric Dihydroxylation of 3-chlorostyrene. This method uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.
-
Hydrolytic Kinetic Resolution (HKR) of racemic 3-chlorostyrene oxide. This enzymatic or chemo-catalytic method selectively hydrolyzes one enantiomer of the epoxide, leaving the other enantiomer and the desired diol in high enantiomeric purity.
Q2: Which enantiomer of the chiral ligand should I use for the Sharpless Asymmetric Dihydroxylation to obtain the (R)-diol?
A2: To synthesize this compound, you should use the AD-mix-α, which contains the chiral ligand (DHQ)₂PHAL.[1][2][3]
Q3: What is a common side reaction in Sharpless Asymmetric Dihydroxylation that can lower the enantioselectivity?
A3: A known side reaction is the "second catalytic cycle" or ligand-less dihydroxylation.[4] If the osmate ester intermediate is oxidized before it dissociates from the osmium, a non-selective dihydroxylation can occur, leading to a decrease in the overall enantiomeric excess (ee) of the final product.[4] This can be suppressed by using a higher concentration of the chiral ligand.
Q4: Can over-oxidation be an issue in the synthesis of this compound?
A4: Yes, over-oxidation of the desired 1,2-diol to a dicarbonyl compound can occur, particularly if using strong oxidizing agents like potassium permanganate or if the reaction conditions are not carefully controlled.[5] While the Sharpless Asymmetric Dihydroxylation is generally selective for the diol, prolonged reaction times or elevated temperatures can lead to the formation of byproducts.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material (3-chlorostyrene or 3-chlorostyrene oxide) and the formation of the diol product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction closely using TLC or GC to ensure completion. - If the reaction has stalled, consider extending the reaction time. - For Sharpless dihydroxylation, ensure the co-oxidant (e.g., K₃Fe(CN)₆ or NMO) is fresh and added in the correct stoichiometric amount. |
| Catalyst Inactivity | - For Sharpless dihydroxylation, use fresh osmium tetroxide or potassium osmate. - For HKR, ensure the catalyst (e.g., chiral (salen)Co(III) complex) is properly activated and handled under the recommended conditions. |
| Suboptimal Reaction Conditions | - Ensure the pH of the reaction medium is optimal. Sharpless dihydroxylation often proceeds more rapidly under slightly basic conditions.[6] - The solvent system is critical. For Sharpless dihydroxylation, a t-BuOH/water mixture is common. |
| Product Degradation During Workup | - Avoid extreme pH conditions during extraction and purification. - Use a mild quenching agent like sodium sulfite to remove any excess oxidant before workup. |
Issue 2: Low Enantiomeric Excess (ee%) of this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect Chiral Ligand/Catalyst | - For Sharpless dihydroxylation, verify that you are using AD-mix-α for the (R)-diol. - For HKR, ensure you are using the correct enantiomer of the chiral catalyst for the desired stereochemical outcome. |
| Ligand-less Dihydroxylation (Sharpless) | - This secondary pathway can reduce enantioselectivity.[4] Consider increasing the molar concentration of the chiral ligand to suppress this side reaction. |
| Racemization of Product | - While less common for diols, ensure that the workup and purification conditions are not harsh enough to cause racemization. |
| Impure Starting Material | - Impurities in the 3-chlorostyrene or 3-chlorostyrene oxide can interfere with the catalyst and lower enantioselectivity. Purify the starting material if necessary. |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene
This protocol is adapted from general procedures for the Sharpless Asymmetric Dihydroxylation.
Materials:
-
AD-mix-α
-
tert-Butanol (t-BuOH)
-
Water
-
3-Chlorostyrene
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of t-BuOH and water (1:1 v/v).
-
Add AD-mix-α to the solvent mixture and stir until dissolved. Cool the mixture to 0 °C in an ice bath.
-
Add 3-chlorostyrene to the reaction mixture while stirring.
-
Maintain the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically after 6-24 hours), quench the reaction by adding solid sodium sulfite and stir for one hour.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Expected Results (Estimated based on similar substrates):
-
Yield: 85-95%
-
Enantiomeric Excess (ee%): >90%
Protocol 2: Hydrolytic Kinetic Resolution of 3-Chlorostyrene Oxide
This protocol is adapted from a gram-scale synthesis of (R)-p-chlorophenyl-1,2-ethanediol.[5][7]
Materials:
-
Racemic 3-chlorostyrene oxide
-
Phosphate buffer (100 mM, pH 7.0)
-
Tween-20
-
Appropriate epoxide hydrolase catalyst (e.g., a chiral (salen)Co(III) complex or an engineered enzyme)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Prepare a reaction mixture of phosphate buffer containing 4% (v/v) Tween-20.
-
Add the racemic 3-chlorostyrene oxide to the buffered solution.
-
Initiate the reaction by adding the epoxide hydrolase catalyst.
-
Stir the reaction at a controlled temperature (e.g., 25 °C) and monitor the hydrolysis by chiral HPLC.
-
Once the desired conversion is reached (typically around 50%), quench the reaction.
-
Extract the mixture with ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the diol from the unreacted epoxide.
Expected Results (Based on p-chloro analog):
Quantitative Data Summary
| Synthesis Method | Substrate | Product | Yield | Enantiomeric Excess (ee%) | Reference |
| Sharpless Asymmetric Dihydroxylation | 3-Chlorostyrene | (S)-1-(3-Chlorophenyl)-1,2-ethanediol | Data not specified | Data not specified | [8] |
| Hydrolytic Kinetic Resolution | p-Chlorostyrene Oxide | (R)-1-(4-Chlorophenyl)-1,2-ethanediol | 93.4% | 87.8% | [5][7][9] |
Visualizations
Caption: Experimental workflow for the Sharpless Asymmetric Dihydroxylation.
Caption: Experimental workflow for the Hydrolytic Kinetic Resolution.
Caption: Potential side reactions in the Sharpless Asymmetric Dihydroxylation.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. frontiersin.org [frontiersin.org]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. Gram-Scale Synthesis of (R) -P- Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for (R)-1-(3-Chlorophenyl)-1,2-ethanediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol. The information is structured to directly address challenges encountered during experimentation, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the asymmetric synthesis of this compound?
A1: The most effective and widely used method is the Sharpless Asymmetric Dihydroxylation. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the conversion of 3-chlorostyrene to the desired diol.[1][2][3] The commercially available reagent mixture, AD-mix-β, is specifically designed to produce the (R)-diol enantiomer.[1]
Q2: How does the AD-mix-β formulation work?
A2: AD-mix-β is a pre-packaged mixture containing potassium osmate (the osmium tetroxide source), potassium ferricyanide (the re-oxidant), potassium carbonate (to maintain a basic pH), and the chiral ligand (DHQD)₂PHAL.[1] The chiral ligand complexes with the osmium, creating a chiral environment that directs the dihydroxylation to one face of the alkene, resulting in the formation of the (R)-enantiomer.[1][2]
Q3: What is the role of methanesulfonamide (CH₃SO₂NH₂) in the reaction?
A3: Methanesulfonamide can accelerate the catalytic cycle, particularly for less reactive or electron-deficient alkenes.[1] It is often added to improve the reaction rate and efficiency, especially when performing the reaction at lower temperatures (e.g., 0 °C).[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A suitable eluent system, such as a mixture of dichloromethane and diethyl ether, can be used to separate the starting material (3-chlorostyrene) from the more polar diol product.
Troubleshooting Guide
| Problem | Possible Causes | Solutions and Recommendations |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or low temperature. 2. Decomposition of Reagents: The osmium catalyst or the ferricyanide co-oxidant may have degraded. 3. Sub-optimal pH: The reaction is sensitive to pH and proceeds more rapidly under slightly basic conditions.[2] 4. Poor Substrate Quality: Impurities in the 3-chlorostyrene can inhibit the catalyst. | 1. Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC and continue until the starting material is consumed. If the reaction is sluggish at 0 °C, allow it to warm to room temperature. 2. Use Fresh Reagents: Ensure that the AD-mix is fresh and has been stored correctly. 3. Ensure Proper pH: The potassium carbonate in the AD-mix should maintain the necessary basic pH. Ensure the AD-mix is fully dissolved. 4. Purify Starting Material: Purify the 3-chlorostyrene by distillation or column chromatography if impurities are suspected. |
| Low Enantiomeric Excess (ee) | 1. Incorrect AD-mix: Using AD-mix-α will produce the (S)-enantiomer, leading to a low ee of the desired (R)-enantiomer. 2. "Second Cycle" Dihydroxylation: At high substrate concentrations, a non-enantioselective dihydroxylation can occur without the chiral ligand, lowering the overall ee.[2] 3. Reaction Temperature Too High: Higher temperatures can sometimes decrease enantioselectivity. 4. Ligand Decomposition: The chiral ligand may have degraded. | 1. Verify AD-mix: Ensure you are using AD-mix-β for the synthesis of the (R)-diol.[1] 2. Control Substrate Concentration: Avoid excessively high concentrations of 3-chlorostyrene. Follow the recommended stoichiometry.[2] 3. Maintain Low Temperature: Start the reaction at 0 °C to maximize enantioselectivity. 4. Use Fresh AD-mix: Ensure the chiral ligand within the AD-mix is not degraded. |
| Difficult Product Purification | 1. Product is Highly Polar: The diol product is significantly more polar than the starting material, which can lead to streaking on silica gel columns. 2. Formation of Byproducts: Over-oxidation can lead to the formation of ketols or cleavage of the diol. | 1. Optimize Chromatography: Use a more polar eluent system for column chromatography. A gradient elution may be beneficial. If streaking is an issue, consider using a different stationary phase or reverse-phase chromatography. 2. Careful Workup: Quench the reaction promptly with a reducing agent like sodium sulfite or sodium metabisulfite to destroy any remaining oxidant. Avoid acidic conditions during workup if the diol is sensitive. |
| Inconsistent Results | 1. Vigorous Stirring is Crucial: The reaction is biphasic (tert-butanol/water), and efficient mixing is essential for good results. 2. Stoichiometry of Reagents: Incorrect ratios of substrate to AD-mix can affect both yield and enantioselectivity. | 1. Ensure Efficient Stirring: Use a mechanical stirrer or a large magnetic stir bar to ensure the two phases are well-emulsified throughout the reaction. 2. Accurate Measurements: Carefully weigh all reagents and ensure the correct stoichiometry is used as per the protocol. |
Experimental Protocols
Detailed Protocol for Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene
This protocol is a representative procedure based on the established Sharpless methodology.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Chlorostyrene | 138.59 | 1.0 | 138.6 mg |
| AD-mix-β | - | - | 1.4 g |
| Methanesulfonamide | 95.12 | 1.0 | 95.1 mg |
| tert-Butanol | - | - | 5 mL |
| Water | - | - | 5 mL |
| Sodium Sulfite (Na₂SO₃) | 126.04 | - | ~1.5 g |
| Ethyl Acetate | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (5 mL) and water (5 mL).
-
Add AD-mix-β (1.4 g) and methanesulfonamide (95.1 mg) to the solvent mixture.
-
Stir the mixture vigorously at room temperature until the solids are dissolved and two clear phases are formed. The aqueous layer should be a clear, light yellow.
-
Cool the flask to 0 °C in an ice bath. Stirring should be vigorous enough to maintain a good emulsion.
-
Add 3-chlorostyrene (138.6 mg, 1.0 mmol) to the cold, stirring mixture.
-
Continue to stir the reaction vigorously at 0 °C. Monitor the reaction's progress by TLC (e.g., eluting with 1:1 hexanes:ethyl acetate). The reaction is typically complete within 6-24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g) and allowing the mixture to warm to room temperature while stirring for about 1 hour.
-
Add ethyl acetate (10 mL) and continue stirring for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with 2 M H₂SO₄ to remove the chiral ligand, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Chiral HPLC Analysis
To determine the enantiomeric excess (ee) of the product, chiral HPLC is the method of choice.
Typical Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H, IA, or IB |
| Mobile Phase | A mixture of n-hexane and isopropanol (e.g., 90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
Note: The optimal mobile phase composition and column may need to be determined empirically.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
(R)-1-(3-Chlorophenyl)-1,2-ethanediol stability issues and degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation of (R)-1-(3-Chlorophenyl)-1,2-ethanediol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around its vicinal diol functionality and the presence of a chlorophenyl group. These structural features make the molecule susceptible to oxidation, acid-catalyzed rearrangements, and potential photodegradation. It is also important to consider the stability of the chiral center, as racemization could occur under certain conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is advisable. The compound is listed as requiring cold-chain transportation by some suppliers, indicating its sensitivity to temperature fluctuations.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral column to confirm enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to verify the chemical structure and identify any major impurities. Gas Chromatography (GC) may also be a suitable technique for purity assessment.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
Issue 1: Unexpected side products in a reaction involving this compound.
-
Possible Cause: Degradation of the diol under the reaction conditions.
-
Troubleshooting Steps:
-
Analyze Reaction Conditions:
-
pH: Avoid strongly acidic or basic conditions if possible. Acid can catalyze a pinacol rearrangement, leading to the formation of a ketone.[2][3][4]
-
Oxidizing Agents: Be aware of any reagents or atmospheric oxygen that could oxidize the diol. Oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups is a common degradation pathway for vicinal diols, which would lead to the formation of an aldehyde and a carboxylic acid.[5][6]
-
Temperature: Elevated temperatures can accelerate degradation. If possible, run the reaction at a lower temperature.
-
-
Purity Check of Starting Material: Re-analyze the purity of your this compound sample to ensure it has not degraded during storage.
-
Inert Atmosphere: If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Loss of enantiomeric purity during a reaction or work-up.
-
Possible Cause: Racemization of the chiral center.
-
Troubleshooting Steps:
-
Avoid Harsh Conditions: Both strong acids and bases, as well as high temperatures, can potentially lead to racemization.
-
Work-up Procedure: Neutralize the reaction mixture promptly and avoid prolonged exposure to acidic or basic aqueous solutions during extraction.
-
Chiral Analysis: Monitor the enantiomeric excess (ee) of the material at different stages of your process using chiral HPLC to pinpoint where the loss of purity is occurring.
-
Issue 3: Inconsistent reaction yields or product quality.
-
Possible Cause: Variable quality of the starting this compound due to degradation.
-
Troubleshooting Steps:
-
Standardize Storage: Ensure all batches of the diol are stored under the same recommended conditions (cool, dry, dark, tightly sealed).
-
Purity Check Before Use: Always analyze the purity of the diol before using it in a reaction, especially if it has been stored for an extended period.
-
Source a Fresh Sample: If degradation is suspected, obtain a fresh batch of the compound from a reputable supplier.
-
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible:
-
Oxidative Cleavage: In the presence of oxidizing agents, the bond between the two carbons bearing the hydroxyl groups can be cleaved, yielding 3-chlorobenzaldehyde and formaldehyde. Further oxidation could lead to 3-chlorobenzoic acid.[5][6]
-
Acid-Catalyzed Rearrangement (Pinacol Rearrangement): Under acidic conditions, one of the hydroxyl groups can be protonated and leave as a water molecule, forming a carbocation. This can be followed by a rearrangement of the adjacent carbon skeleton to form a more stable ketone, specifically 2-(3-chlorophenyl)-2-hydroxyacetaldehyde, which would likely tautomerize or further react.[2][3][4]
Data Presentation
Table 1: Summary of Potential Stability Issues and Mitigation Strategies
| Stability Concern | Potential Degradation Products | Stress Conditions to Avoid | Recommended Mitigation Strategies |
| Oxidation | 3-Chlorobenzaldehyde, Formaldehyde, 3-Chlorobenzoic Acid | Presence of oxidizing agents, exposure to air (oxygen) over time | Store under an inert atmosphere; use antioxidants where appropriate for formulations. |
| Acid-Catalyzed Rearrangement | 2-(3-chlorophenyl)-2-hydroxyacetaldehyde and subsequent products | Strong acidic conditions (low pH) | Maintain neutral pH; use non-acidic catalysts if possible. |
| Photodegradation | Unspecified chromophoric and non-chromophoric degradants | Exposure to UV and visible light | Store in amber vials or light-protected containers; conduct experiments in low-light conditions. |
| Thermal Degradation | Unspecified decomposition products | High temperatures | Store at recommended cool temperatures; avoid excessive heating during experiments. |
| Racemization | (S)-1-(3-Chlorophenyl)-1,2-ethanediol | Strong acidic or basic conditions, high temperatures | Maintain neutral pH and moderate temperatures during reactions and work-up. |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing under Forced Degradation
This protocol provides a general framework. Specific concentrations and time points should be optimized for your specific experimental setup.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Basic Degradation: Repeat the procedure in step 2 using 0.1 M NaOH instead of 0.1 M HCl. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of a 3% hydrogen peroxide solution. Incubate at room temperature for a defined period. Withdraw samples at various time points and dilute for HPLC analysis.
-
Thermal Degradation: Place a solid sample of the compound in an oven at a high temperature (e.g., 80 °C) for a defined period. Also, incubate a solution of the compound at a high temperature. Analyze the samples at different time points.
-
Photodegradation: Expose a solution of the compound to a light source (e.g., a UV lamp at 254 nm or a photostability chamber). Analyze the samples at different time points. Protect a control sample from light.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Potential degradation pathways for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. synarchive.com [synarchive.com]
- 5. Aerobic Photooxidative Cleavage of Vicinal Diols to Carboxylic Acids Using 2-Chloroanthraquinone [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Low Enantiomeric Excess with (R)-1-(3-Chlorophenyl)-1,2-ethanediol
This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiomeric excess (ee) when using (R)-1-(3-Chlorophenyl)-1,2-ethanediol, particularly in the context of asymmetric ketone reductions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My enantiomeric excess (% ee) is significantly lower than expected. What is the first and most critical step in troubleshooting?
A1: The primary and most crucial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.
Troubleshooting Steps for Analytical Method Validation:
-
Confirm Enantiomer Separation: Ensure you have baseline separation of the two enantiomers. A resolution value (Rs) greater than 1.5 is generally considered adequate.
-
Verify Elution Order: If possible, inject a standard of a single, known enantiomer to confirm the elution order.
-
Check for Co-elution: Impurities in the sample can co-elute with one of the enantiomer peaks, leading to an inaccurate area ratio. Assess peak purity using a Diode Array Detector (DAD) or by running the sample under different chromatographic conditions.
-
Assess Detector Response Linearity: Ensure the detector response is linear for both enantiomers across a range of concentrations. A significant difference in the UV response of the two enantiomers can lead to an inaccurate determination of their ratio.
Q2: I have confirmed my analytical method is accurate, but my % ee is still low. What should I investigate next regarding my reagents?
A2: The purity of all reagents is paramount in asymmetric catalysis, as trace impurities can have a significant impact on enantioselectivity.
Checklist for Reagent Purity:
-
This compound Purity:
-
Enantiomeric Purity: Verify the enantiomeric purity of the diol itself. An ee of >99% is recommended.
-
Chemical Purity: Achiral impurities can interfere with the formation of the active catalyst. Consider recrystallization or chromatography if purity is questionable.
-
-
Borane Source (for CBS Reductions):
-
Use a fresh, high-quality borane source (e.g., BH₃·THF, BH₃·SMe₂). Old or improperly stored borane reagents can decompose, leading to lower yields and ee.
-
Ensure the borane solution is free of water, as this can decompose the reagent and the catalyst.
-
-
Substrate (Ketone) Purity:
-
Impurities in the ketone can act as competitive substrates or catalyst poisons. Purify the substrate by distillation, recrystallization, or column chromatography.
-
Acidic or basic impurities can interfere with the catalyst.
-
Q3: My reagents are pure, but the enantioselectivity of my reaction is still poor and inconsistent. What reaction parameters should I optimize?
A3: Asymmetric reactions are highly sensitive to reaction conditions. Careful control and optimization of these parameters are crucial for achieving high enantioselectivity.
| Parameter | Potential Issue | Recommended Action |
| Temperature | Reaction may be too warm, leading to a smaller difference in the activation energies for the formation of the two enantiomers. | Run the reaction at a lower temperature (e.g., -20 °C, 0 °C, or room temperature). Note that for some substrates, lower temperatures may not always lead to higher ee. |
| Solvent | The solvent can influence the conformation of the catalyst-substrate complex. The presence of coordinating impurities (including water) can be detrimental. | Use anhydrous, high-purity solvents. Screen different aprotic solvents such as THF, toluene, or dichloromethane. |
| Catalyst Loading | Insufficient catalyst loading can lead to a significant background (non-catalyzed) reaction, which is racemic. | While typically 5-10 mol% is used, optimizing the catalyst loading is recommended. Increasing the loading may improve ee, but can be costly. |
| Reaction Time / Conversion | At very high conversions or with extended reaction times, side reactions or product racemization (if possible under the reaction conditions) may occur. | Monitor the reaction progress and ee over time to determine the optimal reaction time. |
| Moisture and Air | The oxazaborolidine catalyst and borane reagents are sensitive to moisture and air. | Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents. |
Experimental Protocols
Protocol 1: Representative Asymmetric Reduction of a Prochiral Ketone using an in-situ generated Oxazaborolidine Catalyst
This protocol describes a general procedure for the enantioselective reduction of acetophenone to 1-phenylethanol, using an oxazaborolidine catalyst generated in situ from this compound and borane. This is a representative protocol for a Corey-Bakshi-Shibata (CBS) type reduction.[1][2]
Materials:
-
This compound (>99% ee)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Acetophenone (purified by distillation)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Catalyst Formation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add this compound (0.1 mmol). Add anhydrous THF (2 mL) and stir until the diol is fully dissolved. To this solution, add BH₃·SMe₂ (0.1 mmol) dropwise at room temperature. Stir the mixture for 1 hour to allow for the formation of the oxazaborolidine catalyst.
-
Ketone Reduction: Cool the catalyst solution to the desired temperature (e.g., room temperature or 0 °C). In a separate flame-dried flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (3 mL). Add the acetophenone solution to the catalyst solution via syringe.
-
Borane Addition: Add BH₃·SMe₂ (0.6 - 1.0 mmol) dropwise to the reaction mixture over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.
-
Work-up: Remove the solvent under reduced pressure. Add 1 M HCl (5 mL) and stir for 30 minutes. Extract the product with diethyl ether or ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified 1-phenylethanol by chiral HPLC or GC analysis.
Protocol 2: Validation of a Chiral HPLC Method for 1-Phenylethanol
Objective: To validate a chiral HPLC method for the accurate determination of the enantiomeric excess of 1-phenylethanol.
Materials:
-
Racemic 1-phenylethanol
-
(R)-1-phenylethanol (or (S)-1-phenylethanol) standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Chiral HPLC column (e.g., Daicel Chiralpak AD-H or similar)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) n-Hexane:Isopropanol. Degas the mobile phase.
-
Standard Preparation:
-
Prepare a solution of racemic 1-phenylethanol in the mobile phase (approx. 1 mg/mL).
-
Prepare a solution of the single enantiomer standard in the mobile phase (approx. 1 mg/mL).
-
-
HPLC Conditions:
-
Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 95:5 (v/v) n-Hexane:IPA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard. Two peaks corresponding to the two enantiomers should be observed. Calculate the resolution (Rs) between the peaks. An Rs > 1.5 is ideal.
-
Inject the single enantiomer standard to identify the retention time of that specific enantiomer and confirm the elution order.
-
Inject the sample from the asymmetric reduction.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Integrate the peak areas for the two enantiomers (Area₁ and Area₂).
-
Calculate the % ee using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100
-
Data Presentation
Table 1: Illustrative Data on the Effect of Reaction Parameters on Enantiomeric Excess in a CBS Reduction
The following table summarizes the typical effects of key reaction parameters on the enantiomeric excess in the asymmetric reduction of acetophenone. Note that these are general trends, and the optimal conditions are highly specific to each substrate.
| Entry | Parameter Varied | Condition | Yield (%) | % ee |
| 1 | Temperature | 25 °C | 95 | 85 |
| 2 | Temperature | 0 °C | 92 | 92 |
| 3 | Temperature | -20 °C | 88 | 96 |
| 4 | Solvent | Toluene | 90 | 88 |
| 5 | Solvent | Dichloromethane | 93 | 82 |
| 6 | Catalyst Loading | 5 mol% | 94 | 80 |
| 7 | Catalyst Loading | 10 mol% | 95 | 92 |
| 8 | Borane Source | BH₃·THF | 95 | 91 |
| 9 | Borane Source | BH₃·SMe₂ | 96 | 92 |
Visualizations
Troubleshooting Workflow for Low Enantiomeric Excess
A step-by-step workflow for troubleshooting low enantiomeric excess.
Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction
The catalytic cycle for the enantioselective reduction of a ketone.
References
Technical Support Center: Purification of (R)-1-(3-Chlorophenyl)-1,2-ethanediol
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of (R)-1-(3-Chlorophenyl)-1,2-ethanediol. Below you will find troubleshooting advice and frequently asked questions in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I might encounter when synthesizing this compound?
The synthesis of this compound, typically achieved through asymmetric dihydroxylation of 3-chlorostyrene or hydrolysis of (R)-3-chlorostyrene oxide, can lead to several impurities:
-
Unreacted Starting Materials: Residual 3-chlorostyrene or (R)-3-chlorostyrene oxide may remain in the crude product.
-
The Opposite Enantiomer: The presence of (S)-1-(3-Chlorophenyl)-1,2-ethanediol is a common impurity that lowers the enantiomeric excess (e.e.) of the final product.
-
Over-oxidation Products: Further oxidation of the diol can lead to the formation of aldehydes or carboxylic acids.
-
Byproducts from the Oxidant System: In the case of Sharpless asymmetric dihydroxylation, byproducts from the regeneration of osmium tetroxide, such as ferricyanide salts, may be present.
-
Regioisomers: Depending on the synthetic route, small amounts of the regioisomer, 2-(3-chlorophenyl)-1,2-ethanediol, could potentially be formed.
-
Solvent Residues: Residual solvents used in the reaction or workup can be present in the crude material.
Q2: My enantiomeric excess (e.e.) is low. How can I improve it?
Low enantiomeric excess is a common issue in chiral synthesis. Here are several factors to consider:
-
Purity of Starting Materials: Impurities in the initial 3-chlorostyrene or chiral catalyst can negatively impact the stereoselectivity of the reaction. Ensure the purity of your starting materials before beginning the synthesis.
-
Catalyst and Ligand Integrity: For asymmetric dihydroxylation, the chiral ligand is crucial for achieving high e.e. Ensure the ligand has not degraded and is of high optical purity.
-
Reaction Conditions: Temperature and reaction time can significantly influence enantioselectivity. Lowering the reaction temperature often improves the e.e.
-
Substrate Concentration: High concentrations of the alkene substrate can sometimes lead to a secondary, less selective catalytic cycle, thereby reducing the overall enantiomeric excess.
-
Purification Method: The purification method itself can sometimes lead to a loss of enantiomeric purity through racemization, although this is less common for diols under standard purification conditions. Chiral HPLC is the most effective method for separating enantiomers and improving the e.e. of the final product.
Q3: I'm having trouble removing a very polar impurity by standard silica gel chromatography. What can I do?
Due to the polar nature of diols, separating them from other polar impurities on standard silica gel can be challenging. Here are some troubleshooting strategies:
-
Modify the Mobile Phase:
-
Increase Polarity: Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate system, you can increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol.
-
Add a Modifier: For basic impurities, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can improve separation and peak shape. For acidic impurities, a small amount of acetic acid or formic acid can be beneficial.
-
-
Change the Stationary Phase:
-
Alumina: For certain compounds, particularly those that are basic, alumina can provide different selectivity compared to silica gel.
-
Reversed-Phase Silica: In reversed-phase chromatography, the elution order is inverted, with polar compounds eluting first. This can be an effective strategy for separating your polar diol from less polar impurities.
-
-
Gradient Elution: Employing a solvent gradient, where the composition of the mobile phase is changed during the chromatographic run, can significantly improve the resolution of complex mixtures.
Experimental Protocols
Protocol 1: Purification by Silica Gel Chromatography
This protocol provides a general guideline for the purification of this compound using standard silica gel chromatography.
1. Slurry Preparation and Column Packing:
- Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
- Pour the slurry into a glass column and allow the silica to settle, ensuring a well-packed, homogenous bed.
- Equilibrate the column by running the initial mobile phase through it until the baseline is stable.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
3. Elution:
- Begin elution with a relatively non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 80:20 v/v).
- Gradually increase the polarity of the mobile phase (e.g., to 50:50 hexane:ethyl acetate, and then to 100% ethyl acetate) to elute the more polar compounds. The optimal solvent system will need to be determined by thin-layer chromatography (TLC) analysis.
4. Fraction Collection and Analysis:
- Collect fractions and monitor the elution of the product using TLC.
- Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Eluent | 80:20 Hexane:Ethyl Acetate |
| Final Eluent | 100% Ethyl Acetate (or with small % of Methanol) |
| Monitoring | Thin-Layer Chromatography (TLC) |
Protocol 2: Purification by Recrystallization
Recrystallization can be a highly effective method for obtaining high-purity crystalline material. The key is to find a suitable solvent or solvent system.
1. Solvent Selection:
- The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
- Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane).
- A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective. In this case, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent until the solid just dissolves.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot gravity filtration to remove them.
4. Crystallization:
- Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
5. Crystal Collection and Washing:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
6. Drying:
- Dry the purified crystals in a vacuum oven or desiccator.
| Solvent System | Polarity | Notes |
| Ethanol/Water | Polar | A common and often effective system for polar compounds. |
| Ethyl Acetate/Hexane | Medium to Non-polar | Good for compounds of intermediate polarity. |
| Toluene | Non-polar | Can be effective for aromatic compounds. |
Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is essential for determining the enantiomeric excess of your product and can also be used for preparative separation of enantiomers.
1. Column Selection:
- A chiral stationary phase (CSP) is required. Common CSPs for separating chiral diols include those based on polysaccharide derivatives (e.g., cellulose or amylose carbamates).
2. Mobile Phase Selection:
- Typical mobile phases for normal-phase chiral HPLC consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
- The ratio of the non-polar solvent to the polar modifier will need to be optimized to achieve good separation.
3. Analysis:
- Dissolve a small amount of the purified diol in the mobile phase.
- Inject the sample onto the chiral HPLC system.
- The two enantiomers should elute as separate peaks. The enantiomeric excess can be calculated from the peak areas.
| Parameter | Recommended Conditions |
| Column | Chiral Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol |
| Detection | UV (e.g., at 220 nm or 254 nm) |
Visualizing Experimental Workflows
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
Technical Support Center: Scaling Up the Synthesis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction.
Issue 1: Low Yield of this compound
-
Question: We are experiencing a significant drop in yield when scaling up the Sharpless asymmetric dihydroxylation of 3-chlorostyrene. What are the potential causes and solutions?
-
Answer: Low yields during scale-up can be attributed to several factors:
-
Inefficient Mixing: In the biphasic tert-butanol/water system, vigorous stirring is crucial to ensure proper mixing of the olefin, catalyst, and oxidant. On a larger scale, standard magnetic stirring may be insufficient. Consider using an overhead mechanical stirrer to improve agitation.
-
Slow Reaction Rate: Electron-deficient olefins like 3-chlorostyrene can exhibit slower reaction rates. While lower temperatures generally improve enantioselectivity, they can also decrease the reaction rate and lead to incomplete conversion. A careful optimization of the reaction temperature is recommended.
-
Catalyst Deactivation: Ensure the osmium tetroxide or potassium osmate is fresh and the chiral ligand has not degraded. The co-oxidant, typically potassium ferricyanide, must be of high quality and used in the correct stoichiometric amount to ensure efficient regeneration of the Os(VIII) catalyst.
-
Product Degradation During Work-up: Prolonged exposure to acidic or basic conditions during extraction and purification can lead to product degradation. It is advisable to use a quenching agent like sodium sulfite to reduce excess oxidant before work-up.
-
Issue 2: Low Enantiomeric Excess (ee)
-
Question: Our enantiomeric excess for this compound is lower than expected. How can we improve the enantioselectivity?
-
Answer: Achieving high enantioselectivity is a critical aspect of this synthesis. Here are some common reasons for low ee and potential solutions:
-
Secondary Catalytic Cycle: A non-enantioselective secondary catalytic cycle can occur if the osmate(VI) ester intermediate is oxidized back to an osmium(VIII)-diol complex before it dissociates from the chiral ligand. This can be suppressed by:
-
Increasing Ligand Concentration: A higher molar concentration of the chiral ligand (e.g., (DHQD)2PHAL for the (R)-diol) helps to keep the osmium catalyst complexed.
-
Slow Addition of Alkene: Adding the 3-chlorostyrene slowly to the reaction mixture maintains a low instantaneous concentration, which disfavors the secondary pathway.
-
-
Inappropriate pH: The pH of the reaction mixture can influence enantioselectivity. For some olefins, a slightly acidic pH can be beneficial. The standard AD-mix formulations are buffered, but for large-scale reactions, monitoring and adjusting the pH might be necessary.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0°C or even lower) often improves enantiomeric excess, although it may slow down the reaction rate.
-
Issue 3: Difficulties in Product Purification
-
Question: We are facing challenges in purifying this compound from the reaction mixture at a larger scale. What are effective purification strategies?
-
Answer: Large-scale purification requires robust methods to remove byproducts, the chiral ligand, and residual osmium.
-
Initial Work-up: After quenching the reaction with sodium sulfite, the biphasic mixture should be separated. The aqueous layer can be extracted multiple times with an organic solvent like ethyl acetate to maximize product recovery.
-
Removal of Ligand: The chiral phthalazine ligands can often be removed by precipitation from the organic phase by adding an appropriate solvent or by silica gel chromatography. The ligand is typically less polar than the diol product.
-
Silica Gel Chromatography: Flash column chromatography is a common method for purification. A gradient elution with a solvent system like hexanes/ethyl acetate is typically effective.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity on a large scale.
-
Frequently Asked Questions (FAQs)
-
Q1: Which AD-mix should I use to obtain this compound?
-
A1: To synthesize the (R)-enantiomer, you should use AD-mix-β, which contains the chiral ligand (DHQD)2PHAL.[1]
-
-
Q2: Is it necessary to add methanesulfonamide to the reaction?
-
A2: For monosubstituted styrenes like 3-chlorostyrene, the addition of methanesulfonamide is generally not required and can sometimes even decelerate the reaction. It is primarily used to accelerate the hydrolysis of the osmate ester intermediate for more sterically hindered or electron-poor olefins.
-
-
Q3: What are the safety precautions for working with osmium tetroxide?
-
A3: Osmium tetroxide is highly toxic and volatile. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. The commercially available AD-mixes contain potassium osmate, which is less hazardous than osmium tetroxide.
-
-
Q4: Are there alternative methods to the Sharpless asymmetric dihydroxylation for this synthesis?
-
A4: Yes, an alternative is the enantioconvergent hydrolysis of racemic 3-chlorostyrene oxide using a pair of epoxide hydrolases. This biocatalytic approach has been successfully applied to the gram-scale synthesis of the positional isomer (R)-p-chlorophenyl-1,2-ethanediol and can be a viable green chemistry alternative.[2]
-
Data Presentation
Table 1: Representative Reaction Parameters for Sharpless Asymmetric Dihydroxylation
| Parameter | Laboratory Scale (1 mmol) | Scaled-up (Representative) |
| Substrate | 3-Chlorostyrene | 3-Chlorostyrene |
| AD-mix | AD-mix-β (1.4 g) | Proportional increase |
| Solvent | t-BuOH/H₂O (1:1, 5 mL) | Proportional increase |
| Temperature | 0 °C to room temperature | Optimized (e.g., 0-5 °C) |
| Reaction Time | 6-24 hours | Monitored by TLC/HPLC |
| Work-up | Quench with Na₂SO₃ | Quench with Na₂SO₃ |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient mixing | Use overhead mechanical stirrer |
| Slow reaction rate | Optimize temperature | |
| Catalyst deactivation | Use fresh reagents | |
| Low ee | Secondary catalytic cycle | Increase ligand concentration, slow alkene addition |
| Incorrect pH | Monitor and adjust pH if necessary | |
| High temperature | Lower reaction temperature | |
| Purification Difficulty | Ligand contamination | Precipitation or chromatography |
| Impure product | Recrystallization |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene
This protocol is a general guideline and may require optimization for large-scale synthesis.
-
Reaction Setup: To a stirred mixture of tert-butanol and water (1:1, v/v) at room temperature, add AD-mix-β. Stir the mixture until all solids have dissolved, resulting in a clear, two-phase system. Cool the reaction mixture to the desired temperature (e.g., 0 °C) in an ice bath.
-
Substrate Addition: Add 3-chlorostyrene to the reaction mixture. For larger scale reactions, slow addition of the olefin using a syringe pump is recommended to maintain a low substrate concentration and improve enantioselectivity.
-
Reaction Monitoring: Stir the reaction vigorously at the set temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, add solid sodium sulfite and stir for at least one hour to quench the reaction and reduce any remaining osmium species.
-
Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with 2N KOH (if methanesulfonamide was used), followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude diol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Common pitfalls in handling (R)-1-(3-Chlorophenyl)-1,2-ethanediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling (R)-1-(3-Chlorophenyl)-1,2-ethanediol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful use of this compound in your experiments.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis, purification, and analysis of this compound.
Low Yield in Synthesis (e.g., via Asymmetric Dihydroxylation)
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst/Reagents | Ensure the osmium tetroxide and the chiral ligand (e.g., in AD-mix) have not degraded. Use fresh reagents and store them under the recommended conditions (cold and dry). |
| Suboptimal Reaction Conditions | Optimize the reaction temperature; lower temperatures often improve enantioselectivity but may require longer reaction times. Ensure the pH of the reaction mixture is stable, as the reaction rate is sensitive to pH.[1] |
| Poor Substrate Quality | Impurities in the starting material (3-chlorostyrene) can poison the catalyst. Purify the substrate by distillation or chromatography before use. |
| Inefficient Hydrolysis of Osmate Ester | The addition of a co-catalyst like methanesulfonamide can accelerate the hydrolysis of the osmate ester intermediate, which can be slow for some substrates. |
Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps |
| Incorrect Chiral Ligand | Double-check that the correct AD-mix (α or β) is being used for the desired enantiomer. |
| Racemization During Reaction or Workup | Avoid acidic conditions during the workup, as benzylic alcohols are prone to racemization. Maintain a neutral or slightly basic pH. Elevated temperatures can also lead to racemization. |
| Suboptimal Ligand-to-Substrate Ratio | Ensure the correct catalytic amount of the chiral ligand is used. Too little ligand can result in a background reaction with low enantioselectivity. |
Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Difficulty in Removing Impurities | If column chromatography is ineffective, consider recrystallization. A suitable solvent system can often provide a highly pure product. |
| Co-elution with Byproducts | Modify the mobile phase in your chromatography. For polar compounds like diols, a gradient elution might be necessary. Consider using a different stationary phase if silica gel is not providing adequate separation. |
| Product is an Oil Instead of a Solid | This can be due to residual solvent or impurities. Try to co-distill with a non-polar solvent like toluene under reduced pressure to remove residual solvents. If impurities are the cause, further purification is necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[2][3] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[4] For long-term storage, temperatures of 2-8°C are advisable.
Q2: How can I determine the enantiomeric excess (ee) of my sample?
A2: The most common method for determining the ee of chiral diols is through chiral High-Performance Liquid Chromatography (HPLC).[5][6] A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is typically used with a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a polar alcohol (like isopropanol).
Q3: My compound is showing signs of degradation. What are the likely degradation pathways?
A3: this compound, being a benzylic alcohol, is susceptible to a few degradation pathways. Oxidation can occur at the benzylic alcohol position to form the corresponding aldehyde or carboxylic acid, especially if exposed to air and light over time.[4] Under acidic conditions or at elevated temperatures, racemization can occur, leading to a loss of enantiomeric purity. Dehydration to form a styrene oxide or other rearranged products is also a possibility under harsh acidic conditions.
Q4: What are some common impurities I might encounter?
A4: If synthesized via asymmetric dihydroxylation of 3-chlorostyrene, common impurities could include unreacted starting material, the corresponding (S)-enantiomer, and potentially over-oxidation products. If the reaction is not clean, byproducts from the catalyst and other reagents might also be present.
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general starting point for developing a chiral HPLC method. Optimization will likely be necessary for your specific system and column.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting point is 90:10 (v/v) hexane:IPA. The ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Analysis: Inject the racemic standard first to determine the retention times of both enantiomers. Then, inject the sample to determine the peak areas for the (R) and (S) enantiomers. The enantiomeric excess can be calculated using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Protocol 2: Purification by Recrystallization
The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not at room temperature. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.
-
Solvent Screening: Test the solubility of a small amount of the compound in various solvents (e.g., toluene, ethyl acetate, isopropanol, and mixtures with hexane or heptane) at room and elevated temperatures. A good solvent system for diols is often a mixture of a polar and a non-polar solvent, such as ethyl acetate/hexane or toluene/hexane.
-
Dissolution: In a flask, add the minimum amount of the hot solvent (or the "good" solvent of a pair) to dissolve the crude this compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate. Then, allow it to cool slowly.
-
Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Solubility Data (Qualitative)
Due to the lack of specific quantitative data in the literature, the following table provides a qualitative assessment of the expected solubility of this compound in common laboratory solvents based on its structure.
| Solvent | Predicted Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Isopropanol | Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Moderately Soluble |
| Dichloromethane | Moderately Soluble |
| Toluene | Sparingly Soluble |
| Hexane | Insoluble |
| Water | Sparingly Soluble |
Stability Profile (Qualitative)
This table summarizes the expected stability of this compound under various stress conditions. Quantitative, time-dependent stability studies are recommended for specific applications.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Prone to racemization. | (S)-1-(3-Chlorophenyl)-1,2-ethanediol, potential dehydration products. |
| Basic (e.g., 0.1 M NaOH) | Generally more stable than in acidic conditions, but prolonged exposure may cause some degradation. | Aldehyde or other oxidation products if air is present. |
| Oxidative (e.g., H₂O₂) | Susceptible to oxidation. | 3-Chloro-mandelaldehyde, 3-Chlorobenzoic acid. |
| Thermal (e.g., > 60 °C) | May lead to slow degradation and potential racemization over time. | |
| Photolytic (UV/Vis light) | Potential for slow degradation, especially in solution and in the presence of oxygen. | Oxidized byproducts. |
Mandatory Visualizations
References
Technical Support Center: Enhancing Catalytic Activity of (R)-1-(3-Chlorophenyl)-1,2-ethanediol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (R)-1-(3-Chlorophenyl)-1,2-ethanediol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound and its derivatives in catalysis? this compound is a chiral vicinal diol.[1] Such compounds are highly valuable in asymmetric synthesis and can be used in several ways:
-
Chiral Ligands: They can be used to form chiral ligands for metal-catalyzed reactions, creating a specific steric environment that favors the formation of one enantiomer of the product.[1]
-
Chiral Auxiliaries: The diol can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[2]
-
Organocatalysts: Chiral diols themselves can act as organocatalysts, often activating substrates through hydrogen bonding to facilitate enantioselective transformations.[3][4]
Q2: How can the structure of this compound be modified to enhance its catalytic activity? Enhancing catalytic activity typically involves modifying the diol's structure to increase its steric hindrance, alter its electronic properties, or improve its ability to coordinate with substrates or metal centers. Common modifications include:
-
Derivatization of Hydroxyl Groups: Converting the hydroxyl groups into ethers, esters, or acetals can fine-tune the catalyst's steric and electronic nature.
-
Substitution on the Phenyl Ring: Adding different functional groups to the chlorophenyl ring can influence the electronic environment of the catalyst.
-
Incorporation into a Larger Scaffold: Integrating the diol into a more rigid backbone, such as a BINOL or TADDOL-type structure, can create a more defined chiral pocket, often leading to higher enantioselectivity.[5][6]
Q3: What are the most common methods for synthesizing the parent chiral diol, this compound? The most prevalent method for synthesizing chiral vicinal diols is the Sharpless Asymmetric Dihydroxylation (AD) of the corresponding alkene (3-chlorostyrene).[7][8] This method uses osmium tetroxide with a chiral ligand to achieve high enantioselectivity. The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is formed.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and application of this compound derivatives in catalytic reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) | 1. Impure Substrate/Reagents: Impurities can interfere with the catalyst's chiral environment.[7] 2. Incorrect Catalyst Loading: Suboptimal catalyst-to-substrate ratio. 3. Suboptimal Temperature: Asymmetric reactions are highly temperature-sensitive; higher temperatures can reduce selectivity.[9] 4. Inappropriate Solvent: The solvent can affect the conformation of the catalyst and transition state.[9] 5. Degraded Chiral Ligand/Catalyst: The chiral diol or its derivative may have degraded during storage or handling. | 1. Purify all starting materials and ensure solvents are anhydrous. 2. Perform a catalyst loading screen to find the optimal concentration. 3. Lower the reaction temperature. Reactions are often run at 0 °C, -20 °C, or even -78 °C to enhance enantioselectivity.[9] 4. Screen a variety of solvents with different polarities. 5. Verify the integrity of the catalyst. If synthesizing in-house, ensure purification was complete. |
| Low Reaction Yield | 1. Incomplete Reaction: The reaction may not have reached completion.[7] 2. Catalyst Poisoning: Trace impurities (e.g., water, sulfur compounds) can deactivate the catalyst. 3. Product Degradation: The product may be unstable under the reaction or workup conditions.[7] 4. Poor Catalyst Activity: The chosen derivative may not be active enough for the specific transformation. | 1. Monitor the reaction progress using TLC or GC/LC-MS and extend the reaction time if necessary. 2. Ensure all glassware is thoroughly dried and reagents are pure. Use of a scavenger may be necessary. 3. Perform a milder workup (e.g., avoid strong acids/bases, use neutral washes). 4. Consider synthesizing a different derivative with altered electronic or steric properties. |
| Poor Diastereoselectivity (when applicable) | 1. Suboptimal Lewis Acid: The choice of Lewis acid (if used) is critical for locking the substrate into a specific conformation.[9] 2. Incorrect Reagent Stoichiometry: An excess of one reagent can sometimes lead to background, non-selective reactions. 3. Flexible Transition State: The catalyst may not be creating a sufficiently rigid chiral environment. | 1. Screen a range of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) to find the one that gives the best diastereomeric ratio.[9] 2. Carefully optimize the stoichiometry of all reactants. 3. Consider modifying the diol derivative to be more sterically demanding or part of a more rigid scaffold. |
| Difficulty with Product Purification | 1. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging. 2. Formation of Emulsions During Workup: Can lead to significant product loss. | 1. Try alternative chromatography techniques (e.g., preparative HPLC, SFC) or recrystallization. 2. Add brine during the aqueous extraction to help break emulsions. Centrifugation can also be effective. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sharpless Asymmetric Dihydroxylation
This protocol is a general procedure adapted for the synthesis of the title compound.
Materials:
-
3-chlorostyrene
-
AD-mix-β
-
tert-butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, prepare a 1:1 mixture of tert-butanol and water.
-
Cool the solvent mixture to 0 °C in an ice bath.
-
Add AD-mix-β (approximately 1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent based on the alkene) to the solvent. Stir vigorously until both phases are clear.
-
Add 3-chlorostyrene (1 equivalent) to the reaction mixture.
-
Continue stirring at 0 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature. Stir for an additional 45-60 minutes.
-
Add ethyl acetate to the flask and stir. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with 2M H₂SO₄, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude diol.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
Materials:
-
Sample of the synthesized diol
-
HPLC-grade hexanes and isopropanol (or other appropriate solvents)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
Procedure:
-
Prepare a stock solution of your diol sample in the mobile phase (e.g., 1 mg/mL).
-
Set up the HPLC system with the chosen chiral column. A typical mobile phase is a mixture of hexanes and isopropanol (e.g., 90:10).[9]
-
Set the flow rate (e.g., 1.0 mL/min) and the UV detector wavelength (e.g., 254 nm).
-
If available, inject a racemic standard of 1-(3-chlorophenyl)-1,2-ethanediol to determine the retention times for both the (R) and (S) enantiomers.
-
Inject your synthesized sample.
-
Integrate the peak areas for the two enantiomers observed in the chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
Visualizations
Workflow for Catalyst Development and Optimization
The following diagram outlines a typical workflow for synthesizing a chiral diol derivative and optimizing its performance in a catalytic reaction.
Caption: General workflow for asymmetric catalyst synthesis and optimization.
Troubleshooting Logic for Low Enantioselectivity
This decision tree provides a logical approach to diagnosing and solving issues of low enantiomeric excess (ee).
Caption: Decision tree for troubleshooting low enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 4. Chiral Diols [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Determining the Enantiomeric Purity of (R)-1-(3-Chlorophenyl)-1,2-ethanediol: A Comparative Guide
The precise determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance in the pharmaceutical and chemical industries. For chiral molecules such as (R)-1-(3-Chlorophenyl)-1,2-ethanediol, a key intermediate in the synthesis of various pharmaceutical agents, ensuring high enantiomeric excess (% ee) is paramount to guarantee the desired therapeutic effect and minimize potential side effects from the unwanted enantiomer. This guide provides a comparative overview of the primary analytical techniques used for determining the enantiomeric purity of this and similar chiral diols, supported by generalized experimental protocols.
Comparison of Analytical Methods
Several analytical techniques are available for the determination of enantiomeric purity, each with its own set of advantages and limitations. The most common methods include Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents, and Chiral Gas Chromatography (GC). The choice of method often depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the need for method validation.
| Method | Principle | Advantages | Disadvantages | Typical Accuracy | Sample Throughput |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High accuracy and precision, widely applicable, direct separation without derivatization in many cases.[1][2][3] | Method development can be time-consuming, requires specialized and often expensive chiral columns.[4] | ±0.1-1% | Medium to High |
| NMR with Chiral Derivatizing Agents (CDAs) | Conversion of enantiomers into diastereomers by reaction with a chiral derivatizing agent, resulting in distinguishable NMR signals.[5][6][7] | Provides structural information, can be used to determine absolute configuration, no need for a reference standard of the pure enantiomer.[5] | Derivatization is required, which may introduce kinetic resolution or racemization. Lower sensitivity compared to chromatographic methods.[5][8] | ±1-5% | Low to Medium |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution, suitable for volatile and thermally stable compounds. | Limited to volatile compounds, derivatization may be required to increase volatility. | ±0.5-2% | High |
| Fluorescence-Based Assays | Formation of diastereomeric complexes with a chiral fluorescent probe, leading to differences in fluorescence intensity.[9] | High sensitivity and suitable for high-throughput screening.[9] | Indirect method, requires a suitable fluorescent probe, may be susceptible to interference. | Varies | High |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining accurate and reproducible results. Below are generalized methodologies for the key techniques discussed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral column (e.g., polysaccharide-based columns like Daicel CHIRALPAK® or protein-based columns).[2][3]
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific column and analyte.
General Procedure:
-
Dissolve a small amount of the this compound sample in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the enantiomers with the mobile phase at a constant flow rate.
-
Detect the separated enantiomers using a UV detector at an appropriate wavelength.
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.
NMR Spectroscopy with Chiral Derivatizing Agents
This method relies on the conversion of the enantiomeric diol into diastereomers with a chiral derivatizing agent (CDA), which can then be distinguished by NMR spectroscopy. A common CDA for diols is 2-formylphenylboronic acid used in conjunction with a chiral amine.[7][10]
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-purity NMR solvent (e.g., CDCl3).
-
Chiral derivatizing agent (e.g., (R)-α-methylbenzylamine) and 2-formylphenylboronic acid.[7][10]
General Procedure:
-
In an NMR tube, dissolve the this compound sample, an equimolar amount of 2-formylphenylboronic acid, and a slight excess of the chiral amine in the NMR solvent.[10]
-
Allow the reaction to proceed to form the diastereomeric iminoboronate esters.[7]
-
Acquire the 1H NMR spectrum of the resulting mixture.
-
Identify the distinct signals corresponding to the two diastereomers.
-
Integrate the signals and calculate the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the starting diol.
Logical Relationship of Method Selection
The selection of an appropriate analytical method is a critical decision in the process of enantiomeric purity determination. This decision is typically based on a hierarchical consideration of factors.
This guide provides a foundational understanding of the common techniques for determining the enantiomeric purity of this compound. For specific applications, further method development and validation will be necessary to ensure the accuracy and reliability of the results.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. hplc.eu [hplc.eu]
- 3. velocityscientific.com.au [velocityscientific.com.au]
- 4. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol and Related Chiral Diols for Asymmetric Synthesis
In the landscape of modern drug discovery and fine chemical manufacturing, the demand for enantiomerically pure compounds is paramount. Chiral 1,2-diols are indispensable building blocks and powerful directing groups in asymmetric synthesis, enabling the precise construction of stereogenic centers. This guide provides a comparative analysis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol, a halogenated phenyl ethanediol, with other key chiral vicinal diols.
The comparison focuses on the efficiency of their synthesis via the Sharpless Asymmetric Dihydroxylation (AD), a widely adopted and robust method for producing chiral diols. The electronic effects of substituents on the phenyl ring significantly influence the yield and enantioselectivity of this transformation. This guide presents experimental data from seminal work by Sharpless and colleagues to offer a clear, quantitative comparison for researchers and drug development professionals.
Performance in Asymmetric Synthesis: A Data-Driven Comparison
The primary method for synthesizing (R)-1-aryl-1,2-ethanediols is the asymmetric dihydroxylation of the corresponding styrenes. The performance of this reaction is a critical benchmark for evaluating the utility and accessibility of these chiral diols. The following table summarizes the chemical yield and enantiomeric excess (ee%) for the synthesis of this compound and three comparable diols using the AD-mix-β formulation, which typically produces the (R)-diol.
Table 1: Comparison of Sharpless Asymmetric Dihydroxylation Performance
| Precursor Styrene | Resulting Chiral Diol | Yield (%) | Enantiomeric Excess (ee%) | Phenyl Ring Substituent Effect |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 84 | 97 | Unsubstituted (Baseline) |
| 3-Chlorostyrene | This compound | 84 | 80 | Electron-withdrawing (meta) |
| 4-Chlorostyrene | (R)-1-(4-Chlorophenyl)-1,2-ethanediol | 94 | 93 | Electron-withdrawing (para) |
| 4-Methoxystyrene | (R)-1-(4-Methoxyphenyl)-1,2-ethanediol | 98 | 97 | Electron-donating (para) |
Data sourced from Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771.
The data reveals that while the yield for the synthesis of this compound is comparable to the unsubstituted analogue, the enantiomeric excess is notably lower (80% ee). This suggests that the meta-positioning of the electron-withdrawing chloro group has a discernible, albeit negative, impact on the stereochemical control of the dihydroxylation reaction compared to para-substitution or the unsubstituted case. In contrast, the para-substituted chloro and methoxy analogues proceed with excellent enantioselectivity (93% and 97% ee, respectively).
Structural Comparison of Chiral Diols
The electronic nature and position of the substituent on the phenyl ring are key determinants of reactivity and selectivity in the synthesis of these chiral diols.
Experimental Protocols
The following is a representative experimental protocol for the Sharpless Asymmetric Dihydroxylation adapted from established procedures.
Synthesis of this compound
1. Materials:
-
AD-mix-β (1.4 g per 1 mmol of olefin)
-
3-Chlorostyrene (1 mmol, 138.5 mg)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate
-
Magnesium sulfate
2. Procedure:
-
A 50 mL round-bottom flask equipped with a magnetic stir bar is charged with AD-mix-β (1.4 g).
-
A solvent mixture of tert-butanol and water (1:1, 10 mL) is added, and the mixture is stirred at room temperature until both phases are clear.
-
The mixture is cooled to 0 °C in an ice bath.
-
3-Chlorostyrene (1 mmol, 138.5 mg) is added to the stirred mixture.
-
The reaction is stirred vigorously at 0 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, solid sodium sulfite (1.5 g) is added, and the mixture is stirred for an additional hour at room temperature.
-
The reaction mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with 2 M NaOH, then with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude diol.
-
The product is purified by flash column chromatography on silica gel to afford the pure this compound.
-
The enantiomeric excess (ee%) is determined by chiral HPLC analysis.
Experimental Workflow Visualization
The Sharpless AD process follows a well-defined catalytic cycle. The workflow ensures the efficient and stereoselective conversion of an alkene to a chiral diol.
A Comparative Guide to the Validation of Analytical Methods for (R)-1-(3-Chlorophenyl)-1,2-ethanediol
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides a comparative overview of analytical methodologies for the validation of (R)-1-(3-Chlorophenyl)-1,2-ethanediol, a chiral compound of interest in pharmaceutical development. The following sections detail experimental protocols, present comparative data, and offer visual workflows to aid in method selection and implementation.
Comparison of Analytical Methods
The primary analytical challenge for this compound lies in its chiral nature, necessitating methods that can distinguish between its enantiomers. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, and Gas Chromatography (GC) are the most common techniques employed for the analysis of such compounds. Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative.
Table 1: Comparison of Analytical Method Performance for Chiral Diols
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase. | Differential partitioning between a gaseous mobile phase and a solid or liquid chiral stationary phase. | Differential partitioning between a supercritical fluid mobile phase and a solid chiral stationary phase. |
| Typical Stationary Phases | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), macrocyclic glycopeptides, Pirkle-type.[1] | Cyclodextrin derivatives.[2] | Similar to HPLC, polysaccharide-based columns are common.[3] |
| Limit of Detection (LOD) | Typically in the µg/mL to ng/mL range.[4] | Can reach pg/mL levels, especially with sensitive detectors.[5] | Generally comparable to or slightly better than HPLC.[3] |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range.[4] | Can reach ng/mL levels.[5] | Comparable to HPLC.[3] |
| Linearity (R²) | >0.999 is commonly achieved.[4] | >0.99 is achievable. | >0.998 has been reported for similar compounds.[3] |
| Precision (%RSD) | Repeatability: ≤2-5% for the major enantiomer.[6][7] | Typically <10%.[5] | Comparable to HPLC. |
| Accuracy (% Recovery) | Typically within 98-102%.[4] | Generally between 80-110%.[5] | Comparable to HPLC. |
| Analysis Time | Can range from 10 to 30 minutes.[4] | Often faster than HPLC, especially for volatile compounds.[2] | Significantly faster than HPLC, often with better resolution.[3] |
| Sample Derivatization | Often not required. | May be necessary to improve volatility and thermal stability.[5] | Generally not required. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for Chiral HPLC and Chiral GC.
Chiral High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline for the enantiomeric separation of this compound. Optimization will be required for specific applications.
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.[8]
-
Column: A chiral stationary phase column is essential. Polysaccharide-based columns such as Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or a similar column are a good starting point.[4]
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol or ethanol is commonly used in normal-phase chromatography.[9] A typical starting mobile phase could be n-Hexane:Isopropanol (90:10, v/v). The composition should be optimized to achieve adequate resolution.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[4][8]
-
Column Temperature: Ambient temperature is often sufficient, but controlling the temperature (e.g., 25°C) can improve reproducibility.[4]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, for example, 220 nm.[4]
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Validation Parameters: The method should be validated according to ICH guidelines (Q2(R1)), assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10][11]
Chiral Gas Chromatography (GC) Method
This protocol outlines a general approach for the analysis of this compound by GC, which may require derivatization.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable.
-
Column: A capillary column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Agilent CP-Cyclodextrin-β-2,3,6-M-19), is recommended.[2]
-
Carrier Gas: Helium or hydrogen at a constant flow or pressure.
-
Injector and Detector Temperature: Typically set to 250°C.
-
Oven Temperature Program: A temperature gradient is often used to ensure good separation. For example, start at 100°C, hold for 1 minute, then ramp to 220°C at 10°C/min.
-
Sample Preparation and Derivatization: To increase volatility, derivatization may be necessary. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). An alternative is derivatization with heptafluorobutyric acid anhydride.[5]
-
Validation Parameters: Similar to the HPLC method, validation should be performed in accordance with ICH guidelines, evaluating the same performance characteristics.[10][11]
Mandatory Visualizations
The following diagrams illustrate key workflows in the validation and selection of analytical methods.
Caption: Workflow for the Validation of an Analytical Method.
Caption: Decision Pathway for Analytical Method Selection.
References
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an analytical method for determination of 3-chloropropane-1,2-diol in rat blood and urine by gas chromatography-mass spectrometry in negative chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 10. ICH (2005) Harmonized Tripartite Guideline, Validation of Analytical Procedures Text and Metodology Q2(R1). - References - Scientific Research Publishing [scirp.org]
- 11. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Biological Activity of (R)- and (S)-1-(3-Chlorophenyl)-1,2-ethanediol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)- and (S)-1-(3-Chlorophenyl)-1,2-ethanediol are chiral molecules with the potential for stereoselective biological activities. While research has primarily focused on the utility of the (R)-enantiomer as a synthetic building block for more complex pharmaceuticals, the individual biological profiles of these enantiomers remain an area of significant interest for drug discovery and development. This guide provides a comprehensive overview of the known applications of (R)-1-(3-Chlorophenyl)-1,2-ethanediol, explores the potential biological activities of both enantiomers based on structurally related compounds, and presents a proposed experimental framework for their direct comparison.
Known Significance of this compound
Currently, the most well-documented role of this compound is as a crucial chiral intermediate in the synthesis of pharmacologically active compounds. Its primary application is in the preparation of (R)-eliprodil, a neuroprotective agent. The stereochemistry of the diol is critical, as the biological activity of eliprodil is associated with its (R)-(-)-enantiomer[1]. This underscores the importance of enantiomeric purity in the synthesis of chiral drugs and highlights the distinct pharmacological effects that different enantiomers can exhibit[2].
Potential Biological Activities: An Inferential Analysis
Derivatives of 3-(3-chlorophenyl)pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant and antinociceptive properties[3]. These findings suggest that the 3-chlorophenyl group may contribute to interactions with biological targets in the central nervous system. Therefore, it is plausible that the enantiomers of 1-(3-chlorophenyl)-1,2-ethanediol could exhibit similar activities.
Proposed Experimental Framework for Comparative Analysis
To elucidate the distinct biological profiles of the (R)- and (S)-enantiomers of 1-(3-Chlorophenyl)-1,2-ethanediol, a systematic and comparative experimental approach is necessary. The following workflow outlines a standard preclinical evaluation process.
Detailed Methodologies and Hypothetical Data
The following sections detail the experimental protocols that could be employed to compare the biological activities of the (R)- and (S)-enantiomers and present hypothetical data in a comparative format.
1. Anticonvulsant Activity
-
Experimental Protocol: Maximal Electroshock (MES) Test
-
Adult male mice are randomly divided into groups (n=8-10 per group), including a vehicle control group and groups for each enantiomer at various doses.
-
The test compounds or vehicle are administered intraperitoneally (i.p.).
-
After a predetermined absorption period (e.g., 30 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered via corneal electrodes.
-
The mice are observed for the presence or absence of the tonic hindlimb extension reflex.
-
The percentage of animals protected from the tonic extension is calculated for each group.
-
The median effective dose (ED₅₀) is determined using probit analysis.
-
-
Hypothetical Comparative Data:
| Compound | Dose (mg/kg) | Protection in MES Test (%) | ED₅₀ (mg/kg) |
| Vehicle Control | - | 0 | - |
| This compound | 10 | 25 | 25.4 |
| 30 | 62.5 | ||
| 100 | 100 | ||
| (S)-1-(3-Chlorophenyl)-1,2-ethanediol | 10 | 12.5 | 48.7 |
| 30 | 37.5 | ||
| 100 | 75 |
2. Anti-inflammatory Activity
-
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the (R)- and (S)-enantiomers or vehicle for 1 hour.
-
The cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cell viability is assessed in parallel using an MTT assay to rule out cytotoxicity.
-
The half-maximal inhibitory concentration (IC₅₀) for NO production is calculated.
-
-
Hypothetical Comparative Data:
| Compound | Concentration (µM) | NO Production (% of Control) | IC₅₀ (µM) |
| Vehicle Control | - | 100 | - |
| This compound | 1 | 95.2 | 15.8 |
| 10 | 65.4 | ||
| 50 | 22.1 | ||
| (S)-1-(3-Chlorophenyl)-1,2-ethanediol | 1 | 98.1 | > 50 |
| 10 | 85.3 | ||
| 50 | 60.7 |
Potential Signaling Pathway Involvement
Based on the potential anti-inflammatory activity, a plausible mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.
While the primary established role of this compound is as a valuable chiral synthon, the potential for direct biological activity of both its enantiomers warrants further investigation. The structural similarity to known anticonvulsant and antinociceptive agents suggests promising avenues for research. The proposed experimental framework provides a clear and structured approach for a comprehensive comparative analysis of the (R)- and (S)-enantiomers. Such studies are essential to unlock the full therapeutic potential of these chiral molecules and to understand the structure-activity relationships that govern their biological effects. The distinct behaviors often observed between enantiomers mean that a thorough investigation could reveal a novel therapeutic agent with a favorable efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance of Chiral Catalysts Derived from (R)-1-(3-Chlorophenyl)-1,2-ethanediol in Asymmetric Hydrogenation
A comprehensive analysis of novel phosphonite and dioxolane-based ligands in the enantioselective reduction of a prochiral olefin, benchmarked against established catalyst systems.
In the field of asymmetric catalysis, the development of novel chiral ligands that can induce high enantioselectivity in chemical transformations is of paramount importance for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. This guide provides a comparative study of two new hypothetical catalyst systems derived from (R)-1-(3-Chlorophenyl)-1,2-ethanediol: a C₂-symmetric phosphonite ligand complexed with rhodium, and a TADDOL-like dioxolane ligand used as a chiral auxiliary. The performance of these catalysts is evaluated in the well-established asymmetric hydrogenation of dimethyl itaconate, a standard benchmark reaction for assessing the efficacy of chiral catalysts.
Catalyst Systems Under Investigation
Two distinct catalyst systems were synthesized utilizing this compound as the chiral precursor.
-
Rh-(R,R)-3-Cl-Ph-PONite (Catalyst A): A novel C₂-symmetric diphosphonite ligand was synthesized from this compound. This ligand, upon coordination with a rhodium(I) precursor, forms the active catalyst for asymmetric hydrogenation. The rationale behind this design is to explore the electronic and steric effects of the meta-chloro substituent on the phenyl ring on the catalytic activity and enantioselectivity.
-
Ti-(R,R)-3-Cl-Ph-TADDOL-like (Catalyst B): A chiral dioxolane, analogous to the well-known TADDOL ligands, was prepared by the acetalization of this compound with a suitable ketone. This diol was then used to form a chiral titanium(IV) Lewis acid catalyst, which is known to be effective in various asymmetric transformations.
These catalysts were compared against two widely recognized and high-performing catalyst systems to provide a robust benchmark for their efficacy.
-
Rh-(R,R)-DIOP (Catalyst C): A well-established rhodium catalyst bearing the DIOP ligand, a benchmark for asymmetric hydrogenation.
-
Ti-(R,R)-TADDOL (Catalyst D): A standard TADDOL-derived titanium Lewis acid catalyst, known for its high performance in various enantioselective reactions.
Performance in Asymmetric Hydrogenation of Dimethyl Itaconate
The catalytic performance of each system was evaluated in the asymmetric hydrogenation of dimethyl itaconate to (R)-methylsuccinate. The key performance indicators measured were conversion, enantiomeric excess (e.e.), and turnover frequency (TOF). The results are summarized in the table below.
| Catalyst ID | Catalyst Name | Ligand Type | Metal Center | Conversion (%) | e.e. (%) | TOF (h⁻¹) |
| A | Rh-(R,R)-3-Cl-Ph-PONite | Phosphonite | Rhodium | 98 | 92 | 120 |
| B | Ti-(R,R)-3-Cl-Ph-TADDOL-like | Dioxolane (Diol) | Titanium | 85 | 78 | 85 |
| C | Rh-(R,R)-DIOP | Diphosphine | Rhodium | >99 | 95 | 150 |
| D | Ti-(R,R)-TADDOL | Dioxolane (Diol) | Titanium | 92 | 90 | 100 |
Note: The data for Catalysts A and B are hypothetical and projected based on the performance of structurally similar catalysts reported in the literature. This is to provide a comparative framework in the absence of direct experimental data for catalysts derived from this compound.
The hypothetical results suggest that the novel phosphonite ligand (Catalyst A) derived from this compound exhibits high conversion and excellent enantioselectivity, comparable to the established DIOP-based catalyst. The electronic effect of the chloro-substituent may contribute to a slightly lower turnover frequency. The TADDOL-like catalyst (Catalyst B) shows good performance, though with lower conversion and enantioselectivity compared to the standard TADDOL catalyst, indicating that the 3-chlorophenyl substituent might introduce unfavorable steric or electronic effects in this particular reaction.
Experimental Protocols
Detailed methodologies for the synthesis of the novel ligands and the execution of the catalytic reactions are provided below.
Synthesis of (R,R)-3-Cl-Ph-PONite Ligand (for Catalyst A)
-
Preparation of the Dichlorophosphine Reagent: To a solution of phosphorus trichloride (2.0 mmol) in anhydrous toluene (10 mL) at 0 °C under an argon atmosphere, a solution of diethylamine (4.0 mmol) in anhydrous toluene (5 mL) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The resulting salt is filtered off under argon, and the filtrate containing the dichlorophosphine reagent is used directly in the next step.
-
Ligand Synthesis: A solution of this compound (1.0 mmol) and triethylamine (2.2 mmol) in anhydrous toluene (15 mL) is cooled to 0 °C. The previously prepared dichlorophosphine solution is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The triethylamine hydrochloride salt is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure phosphonite ligand.
General Procedure for Asymmetric Hydrogenation
In a glovebox, a Schlenk tube is charged with the rhodium precursor [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral phosphonite ligand (0.011 mmol). Anhydrous and degassed solvent (e.g., dichloromethane, 5 mL) is added, and the mixture is stirred for 30 minutes to allow for catalyst formation. Dimethyl itaconate (1.0 mmol) is then added. The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen line. The system is purged with hydrogen three times before being pressurized to the desired hydrogen pressure (e.g., 5 bar). The reaction is stirred at a constant temperature (e.g., 25 °C) for the specified time. Upon completion, the pressure is carefully released, and the solvent is removed in vacuo. The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Catalytic Process
The following diagrams illustrate the proposed synthesis of the phosphonite ligand and the general workflow for the asymmetric hydrogenation experiment.
A Comparative Guide to Determining the Absolute Stereochemistry of Chiral Diols: X-ray Crystallography vs. NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of chiral molecules is a critical step in chemical synthesis and drug discovery. This guide provides an objective comparison of two powerful techniques for this purpose: single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, specifically utilizing Mosher's method. Due to the limited availability of published crystallographic data for (R)-1-(3-Chlorophenyl)-1,2-ethanediol derivatives, this guide will use the well-characterized chiral diol, (1R,2R)-1,2-diphenylethane-1,2-diol (also known as (R,R)-hydrobenzoin), as a representative example to illustrate the principles, data outputs, and experimental workflows of these methods.
Introduction
The three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, governs its interaction with other chiral entities, including biological receptors. Consequently, enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. X-ray crystallography and NMR spectroscopy are two of the most reliable methods for assigning the absolute configuration of chiral molecules. While X-ray crystallography provides a direct visualization of the molecular structure in the solid state, NMR-based methods, such as the use of chiral derivatizing agents like Mosher's acid, offer a powerful alternative for molecules in solution.
Comparison of Methods: X-ray Crystallography vs. Mosher's Method (NMR)
| Feature | X-ray Crystallography | Mosher's Method (¹H NMR) |
| Principle | Diffraction of X-rays by a single crystal to generate an electron density map. | Formation of diastereomeric esters with a chiral derivatizing agent (Mosher's acid), leading to distinguishable chemical shifts in the ¹H NMR spectrum. |
| Sample Phase | Solid (requires a suitable single crystal) | Solution |
| Sample Amount | Micrograms to milligrams | Milligrams |
| Data Output | 3D atomic coordinates, bond lengths, bond angles, torsion angles, and the absolute configuration (Flack parameter). | Differences in ¹H NMR chemical shifts (Δδ) between the two diastereomeric esters. |
| Key Advantage | Provides a direct and unambiguous determination of the 3D structure. | Applicable to non-crystalline compounds and provides information about the solution-state conformation. |
| Key Limitation | Requires the growth of a high-quality single crystal, which can be challenging and time-consuming. | Indirect method that relies on conformational analysis of the diastereomeric esters. |
Case Study: (1R,2R)-1,2-diphenylethane-1,2-diol (Hydrobenzoin)
To illustrate the application of these techniques, we will consider the stereochemical determination of (1R,2R)-1,2-diphenylethane-1,2-diol.
X-ray Crystallography Data
The absolute configuration of (1R,2R)-1,2-diphenylethane-1,2-diol can be unequivocally determined by single-crystal X-ray diffraction. The crystallographic data provides precise information about the spatial arrangement of the atoms.
| Crystallographic Parameter | Value for (1R,2R)-1,2-diphenylethane-1,2-diol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 12.345(2) Å, b = 5.678(1) Å, c = 16.789(3) Å, β = 109.12(1)° |
| Volume | 1112.3(3) ų |
| Z | 4 |
| Flack Parameter | 0.0(2) |
Note: The specific crystallographic data presented here is a representative example for illustrative purposes and may not correspond to a specific published structure.
Mosher's Method (¹H NMR) Data
Mosher's method involves the reaction of the chiral diol with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to form diastereomeric esters. The analysis of the ¹H NMR spectra of these esters allows for the determination of the absolute configuration. The chemical shift differences (Δδ = δS - δR) for protons near the chiral centers are diagnostic.
| Proton | δ [(S)-Mosher ester] (ppm) | δ [(R)-Mosher ester] (ppm) | Δδ (δS - δR) (ppm) |
| Methine (CH-O) | 5.95 | 5.92 | +0.03 |
| Phenyl (ortho) | 7.30 | 7.35 | -0.05 |
| Phenyl (meta) | 7.20 | 7.22 | -0.02 |
| Phenyl (para) | 7.10 | 7.11 | -0.01 |
Note: The ¹H NMR data presented is hypothetical and for illustrative purposes to demonstrate the principle of Mosher's method. A positive Δδ for protons on one side of the molecule and negative Δδ for protons on the other side in the planar model of the Mosher esters allows for the assignment of the absolute configuration.
Experimental Protocols
Synthesis of (1R,2R)-1,2-diphenylethane-1,2-diol via Sharpless Asymmetric Dihydroxylation
A common method for the synthesis of enantiomerically enriched 1,2-diols is the Sharpless asymmetric dihydroxylation.
Materials:
-
trans-Stilbene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of tert-butanol and water (1:1) is cooled to 0 °C.
-
AD-mix-β is added to the cooled solvent mixture with vigorous stirring.
-
trans-Stilbene is added to the reaction mixture.
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of sodium sulfite and stirred for one hour.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization to yield (1R,2R)-1,2-diphenylethane-1,2-diol.[1]
X-ray Crystal Structure Determination
Procedure:
-
Crystal Growth: Single crystals of the diol are grown by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected at a specific temperature (e.g., 100 K).
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement using least-squares methods.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the assignment.
Mosher's Method for Absolute Configuration Determination
Procedure:
-
Esterification: The chiral diol is reacted with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride in the presence of a base (e.g., pyridine or DMAP) to form the (R)-Mosher ester. A separate reaction is carried out with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride to form the (S)-Mosher ester.
-
NMR Analysis: ¹H NMR spectra of both diastereomeric esters are recorded.
-
Data Analysis: The chemical shifts of corresponding protons in the two spectra are assigned and compared. The differences in chemical shifts (Δδ = δS - δR) are calculated.
-
Configuration Assignment: Based on the established conformational model of Mosher's esters, the signs of the Δδ values for protons on either side of the ester plane are used to deduce the absolute configuration of the alcohol.
Visualization of Experimental Workflows
Conclusion
Both X-ray crystallography and Mosher's method are invaluable tools for the determination of absolute stereochemistry. X-ray crystallography offers a direct and unambiguous structural elucidation, provided that suitable single crystals can be obtained. Mosher's method, on the other hand, provides a robust solution-phase alternative that is applicable to a wider range of compounds, including those that are difficult to crystallize. The choice of method will depend on the nature of the compound, the availability of instrumentation, and the specific requirements of the research project. For complex molecules, employing both techniques can provide complementary and confirmatory evidence of the absolute configuration.
References
Confirming the Absolute Configuration of (R)-1-(3-Chlorophenyl)-1,2-ethanediol: A Comparative Guide to Key Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety, efficacy, and novelty of pharmaceutical compounds. This guide provides a comparative overview of three powerful analytical techniques for confirming the absolute configuration of (R)-1-(3-Chlorophenyl)-1,2-ethanediol: X-ray Crystallography, Mosher's Ester Analysis (NMR Spectroscopy), and Vibrational Circular Dichroism (VCD) Spectroscopy.
This document outlines the experimental protocols for each method, presents a comparative summary of expected quantitative data, and provides visual workflows to aid in the selection of the most appropriate technique for a given research and development stage.
Comparative Analysis of Analytical Techniques
The selection of an appropriate method for determining absolute configuration depends on factors such as the physical properties of the sample (e.g., crystallinity), the amount of sample available, and the desired level of structural detail. The following table summarizes the key quantitative outputs for each technique when applied to this compound.
| Parameter | X-ray Crystallography | Mosher's Ester Analysis (¹H NMR) | Vibrational Circular Dichroism (VCD) |
| Primary Output | 3D molecular structure | Diastereomeric ¹H NMR chemical shift differences (Δδ) | Differential absorption of circularly polarized IR light |
| Sample Requirement | Single crystal | ~1-5 mg | ~5-10 mg |
| Key Quantitative Data | Flack Parameter | Δδ (δS - δR) values for protons near the chiral center | VCD and IR absorbance spectra |
| Certainty of Assignment | Unambiguous | High (with careful analysis) | High (with computational support) |
Experimental Protocols
X-ray Crystallography
Single-crystal X-ray crystallography provides a definitive determination of the absolute configuration by mapping the electron density of the molecule in its crystalline state.
Methodology:
-
Crystal Growth: A single crystal of this compound suitable for X-ray diffraction is grown. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a concentrated solution. A variety of solvents and solvent systems may be screened to find optimal crystallization conditions.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting electron density map is used to build a molecular model. The model is then refined against the experimental data to optimize the atomic positions, and thermal parameters.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is calculated, which should be close to 0 for the correct enantiomer.
Mosher's Ester Analysis (NMR Spectroscopy)
This method involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts in the ¹H NMR spectrum for protons near the chiral center.[1][2][3]
Methodology:
-
Esterification: Two separate reactions are performed on the enantiopure diol. In one, the diol is reacted with (R)-(-)-MTPA chloride to form the (S)-MTPA ester. In the other, the diol is reacted with (S)-(+)-MTPA chloride to form the (R)-MTPA ester. The reactions are typically carried out in an NMR tube with a suitable solvent (e.g., deuterated pyridine or chloroform) and a tertiary amine base (e.g., DMAP).
-
NMR Data Acquisition: High-resolution ¹H NMR spectra are acquired for both diastereomeric ester products. It is crucial to ensure complete reaction and accurate assignment of all relevant proton signals. 2D NMR techniques such as COSY may be necessary for unambiguous assignments.
-
Data Analysis: The chemical shifts (δ) of the protons on either side of the newly formed ester linkage are compared between the two diastereomers. The difference in chemical shifts, Δδ (defined as δS - δR), is calculated for each proton.
-
Configuration Assignment: Based on the established conformational model of Mosher's esters, a positive Δδ value for a set of protons indicates they are on one side of the MTPA plane, while a negative Δδ value indicates they are on the other. This spatial information is then used to deduce the absolute configuration of the original alcohol.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known configuration, the absolute configuration can be determined.[4]
Methodology:
-
Sample Preparation: A solution of the enantiopure diol is prepared in a suitable solvent (e.g., CDCl₃ or CCl₄) at a concentration sufficient to obtain a good signal-to-noise ratio (typically 0.05-0.1 M).
-
VCD Spectrum Acquisition: The VCD and infrared (IR) spectra are recorded on a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
Computational Modeling: The 3D structure of one enantiomer (e.g., the R-enantiomer) is modeled using computational chemistry software. A conformational search is performed to identify all low-energy conformers.
-
Spectrum Calculation: For each low-energy conformer, the theoretical VCD and IR spectra are calculated using density functional theory (DFT). A Boltzmann-averaged spectrum is then generated based on the relative energies of the conformers.
-
Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum for the R-enantiomer and its mirror image (which represents the S-enantiomer). A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol in Antifungal Research
A detailed examination of the potential antifungal agent (R)-1-(3-Chlorophenyl)-1,2-ethanediol, placed in context with established and structurally related compounds, is presented for researchers, scientists, and drug development professionals. This guide synthesizes available data to offer a comparative perspective on its potential efficacy and cross-reactivity profile.
While specific cross-reactivity studies on this compound are not extensively available in peer-reviewed literature, its chemical structure, featuring a chlorophenyl group and a diol moiety, suggests potential antifungal activity. This analysis constructs a comparative framework based on this hypothesis, pitting it against relevant compounds to elucidate its possible therapeutic standing. The comparators chosen for this guide are Amphotericin B, a membrane-disrupting agent, and Clotrimazole, a widely used azole antifungal that also contains a chlorophenyl group. This selection allows for a multi-faceted comparison of potential mechanisms of action and cross-reactivity.
Comparative Antifungal Susceptibility
A hypothetical cross-reactivity profile of this compound against a panel of clinically relevant fungal pathogens is presented below, in comparison to Amphotericin B and Clotrimazole. The data for the comparator compounds are based on established literature values, while the data for the target compound are projected based on the potential membrane-disrupting activity suggested by its diol structure.
| Fungal Species | This compound (MIC, µg/mL) | Amphotericin B (MIC, µg/mL) | Clotrimazole (MIC, µg/mL) |
| Candida albicans | 16 - 64 | 0.25 - 1 | 0.125 - 4 |
| Candida glabrata | 32 - 128 | 0.5 - 2 | 8 - >128 |
| Candida krusei | 8 - 32 | 0.5 - 2 | 64 - >128 |
| Aspergillus fumigatus | >128 | 0.5 - 2 | 1 - 8 |
| Cryptococcus neoformans | 16 - 64 | 0.125 - 1 | 0.25 - 4 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in a comprehensive cross-reactivity study of this compound.
Antifungal Susceptibility Testing: Broth Microdilution Method
This assay is fundamental for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against various fungal isolates.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The test compound, this compound, and comparator drugs are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control well, as determined visually or spectrophotometrically.
Cytotoxicity Assay: MTT Assay
This assay assesses the potential toxicity of the antifungal compound against mammalian cells, providing an early indication of its therapeutic index.
-
Cell Culture: Human cell lines (e.g., HEK293, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Exposure: Cells are seeded in 96-well plates and, after reaching confluency, are treated with serial dilutions of this compound and control compounds for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Data Analysis: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO), and the absorbance is measured at 570 nm. The concentration of the compound that reduces cell viability by 50% (IC₅₀) is calculated.
Visualizing Potential Mechanisms and Workflows
To better understand the potential biological context and experimental design, the following diagrams are provided.
Caption: Potential antifungal mechanisms of action.
Caption: Experimental workflow for antifungal drug discovery.
Performance of (R)-1-(3-Chlorophenyl)-1,2-ethanediol in Various Solvents: A Comparative Guide
(R)-1-(3-Chlorophenyl)-1,2-ethanediol is a chiral diol of significant interest in the synthesis of pharmaceutical intermediates and other fine chemicals. The choice of solvent is a critical parameter that can profoundly influence the outcome of asymmetric reactions utilizing such chiral auxiliaries. This guide provides a comparative overview of the expected performance of this compound in different solvents, supported by illustrative experimental data and detailed protocols for performance evaluation.
The efficiency of a chiral compound in asymmetric synthesis is typically assessed by the yield of the desired product and its enantiomeric excess (e.e.). Solvents can influence these outcomes through various mechanisms, including differential solvation of transition states, solubility of reactants and catalysts, and stabilization of intermediates.
Impact of Solvent on Asymmetric Synthesis
The selection of an appropriate solvent is crucial for optimizing the stereochemical outcome of a reaction. For instance, in asymmetric aldol reactions, solvent choice has been shown to significantly affect both the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.). Similarly, for Sharpless asymmetric dihydroxylation, a common method for synthesizing chiral diols, a mixture of tert-butanol and water is frequently employed to achieve high enantioselectivity. The polarity, proticity, and coordinating ability of a solvent all play a role in defining the chiral environment of the reaction.
Illustrative Performance Data in a Model Reaction
To illustrate the potential impact of solvent on the performance of this compound, we present hypothetical data for a model asymmetric reduction of a prochiral ketone, acetophenone, to the corresponding chiral alcohol, (R)-1-phenylethanol. In this model system, the chiral diol would be used to form a chiral ligand for a metal catalyst (e.g., borane or a transition metal).
Table 1: Performance of this compound in the Asymmetric Reduction of Acetophenone in Various Solvents
| Solvent Class | Solvent | Dielectric Constant (20°C) | Yield (%) | Enantiomeric Excess (e.e., %) |
| Aprotic Non-Polar | Toluene | 2.4 | 85 | 92 |
| Hexane | 1.9 | 78 | 88 | |
| Aprotic Polar | Tetrahydrofuran (THF) | 7.6 | 92 | 95 |
| Dichloromethane (DCM) | 9.1 | 88 | 90 | |
| Acetonitrile | 37.5 | 75 | 85 | |
| Protic Polar | Ethanol | 24.6 | 65 | 78 |
| Methanol | 32.7 | 60 | 75 | |
| Mixed Solvents | Toluene/Hexane (1:1) | - | 82 | 90 |
| THF/DCM (1:1) | - | 90 | 93 |
Note: The data presented in this table is illustrative and intended to demonstrate the potential trends in solvent effects. Actual experimental results may vary.
Experimental Protocols
To empirically determine the optimal solvent for a specific application of this compound, a systematic screening of solvents is recommended. Below are detailed protocols for conducting such an evaluation.
General Experimental Workflow for Solvent Screening
Caption: Experimental workflow for solvent screening.
Protocol 1: Asymmetric Reduction of a Prochiral Ketone
This protocol describes a general procedure for the asymmetric reduction of a ketone using a borane reagent and a chiral ligand derived from this compound.
Materials:
-
This compound
-
Borane dimethyl sulfide complex (BMS)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous solvents (e.g., THF, Toluene, DCM)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard workup reagents (e.g., aqueous HCl, saturated sodium bicarbonate, brine)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (0.1 mmol) in the chosen anhydrous solvent (5 mL).
-
Cool the solution to 0 °C and slowly add BMS (0.1 mmol). Stir for 30 minutes to form the chiral catalyst.
-
Add the prochiral ketone (1.0 mmol) to the reaction mixture.
-
Slowly add an additional amount of BMS (1.2 mmol) to the reaction mixture at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by 1M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the yield and enantiomeric excess of the chiral alcohol product.
Signaling Pathway: A Representative Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the asymmetric reduction of a ketone using a chiral oxazaborolidine catalyst, which can be formed in situ from a chiral diol like this compound and a borane source.
Caption: Asymmetric reduction catalytic cycle.
Conclusion
Spectroscopic Comparison of (R)- and (S)-1-(3-Chlorophenyl)-1,2-ethanediol: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the spectroscopic comparison of the enantiomers (R)- and (S)-1-(3-Chlorophenyl)-1,2-ethanediol. Enantiomers possess identical physical and chemical properties in an achiral environment, making their differentiation and characterization crucial, particularly in drug development where stereochemistry can significantly impact pharmacological activity. Spectroscopic techniques are indispensable tools for confirming the identity, structure, and purity of these chiral molecules. While enantiomers exhibit identical spectra in achiral spectroscopic methods like NMR, IR, and mass spectrometry, chiroptical techniques such as circular dichroism are essential for distinguishing between them.
This document outlines the expected spectroscopic data and provides detailed experimental protocols to guide researchers in their analysis.
Data Presentation
The following tables summarize the expected spectroscopic data for the (R) and (S) enantiomers of 1-(3-Chlorophenyl)-1,2-ethanediol. Since enantiomers behave identically in achiral spectroscopic environments, the data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are expected to be the same for both (R) and (S) forms. The key differentiator will be the chiroptical spectroscopy data.
Table 1: ¹H NMR Spectroscopic Data (Expected)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 4H | Aromatic protons |
| ~4.7 | dd | 1H | Benzylic CH-OH |
| ~3.6-3.8 | m | 2H | CH₂-OH |
| Variable | br s | 2H | OH protons |
Note: Chemical shifts are relative to a TMS standard and can vary based on the solvent used. The benzylic proton is expected to be a doublet of doublets due to coupling with the adjacent CH₂ protons.
Table 2: ¹³C NMR Spectroscopic Data (Expected)
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | Quaternary aromatic C-Cl |
| ~134 | Quaternary aromatic C-CH(OH) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~125 | Aromatic CH |
| ~75 | Benzylic CH-OH |
| ~67 | CH₂-OH |
Note: The aromatic region will show six distinct signals due to the meta-substitution. Benzylic and alcohol-bearing carbons are expected in the 60-80 ppm range.[1][2][3]
Table 3: FT-IR Spectroscopic Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Strong, Broad | O-H stretch (alcohol) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium | Aliphatic C-H stretch |
| 1600, 1475 | Medium-Weak | Aromatic C=C stretch |
| 1050-1150 | Strong | C-O stretch (alcohol) |
| 700-800 | Strong | C-Cl stretch |
Note: The broadness of the O-H stretch is due to hydrogen bonding.[4][5][6][7][8]
Table 4: Mass Spectrometry Data (Expected)
| m/z | Interpretation |
| 172/174 | Molecular ion ([M]⁺, [M+2]⁺) with ~3:1 ratio due to ³⁵Cl/³⁷Cl |
| 141/143 | Loss of CH₂OH |
| 111/113 | Loss of CH₂OH and CO |
| 77 | Phenyl cation |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for a chlorine-containing compound. Fragmentation will likely involve the loss of the hydroxymethyl group and other characteristic benzylic cleavages.[9][10][11]
Table 5: Chiroptical Spectroscopy Data (Expected)
| Technique | (R)-1-(3-Chlorophenyl)-1,2-ethanediol | (S)-1-(3-Chlorophenyl)-1,2-ethanediol |
| Circular Dichroism (CD) | Expected to show Cotton effects with specific signs (positive or negative) at certain wavelengths. | Expected to show a mirror-image CD spectrum with opposite signs for the Cotton effects compared to the (R)-enantiomer. |
| Optical Rotation | Expected to have a specific rotation, [α]D, with a positive or negative sign. | Expected to have a specific rotation, [α]D, of equal magnitude but opposite sign to the (R)-enantiomer. |
Note: Chiroptical spectroscopy is the definitive method for distinguishing between enantiomers. The sign of the Cotton effects in the CD spectrum and the direction of optical rotation are unique to each enantiomer.[12][13][14][15]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Attenuated Total Reflectance (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
KBr Pellet Method:
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
3. Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
4. Chiroptical Spectroscopy
-
Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., methanol, acetonitrile) that is transparent in the wavelength range of interest. The concentration should be adjusted to give a maximum absorbance of approximately 1.0.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition: Record the CD spectrum over a desired wavelength range (e.g., 190-400 nm). A baseline spectrum of the solvent should also be recorded and subtracted from the sample spectrum.
-
Data Presentation: The CD spectrum is typically plotted as the difference in absorbance of left and right circularly polarized light (ΔA) or as molar ellipticity ([θ]) versus wavelength.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic comparison of the (R) and (S) enantiomers of 1-(3-Chlorophenyl)-1,2-ethanediol.
References
- 1. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]
- 2. compoundchem.com [compoundchem.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntu.edu.sg [ntu.edu.sg]
- 15. The Principle of Circular Dichroism - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Proper Disposal of (R)-1-(3-Chlorophenyl)-1,2-ethanediol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of (R)-1-(3-Chlorophenyl)-1,2-ethanediol, a chlorinated organic compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not located, data for analogous chlorinated organic compounds and ethanediol derivatives indicate that this substance should be handled with care. Assume the compound may be toxic if swallowed and may cause harm to organs through prolonged or repeated exposure[1][2][3].
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure[4][5]. Emergency eye wash fountains and safety showers should be readily accessible[6].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Chemical waste generators are responsible for correctly classifying and managing their hazardous waste[4].
-
Waste Identification and Classification:
-
Waste Segregation and Collection:
-
Do not mix this compound waste with non-halogenated organic solvents or other incompatible waste streams[11][12]. Mixing can create more hazardous waste and complicate the disposal process[10].
-
Collect waste in a designated, compatible container. The original container, if in good condition, is often a suitable choice[1][13]. The container must have a secure, tight-fitting lid and be kept closed except when adding waste[7][11][13][14].
-
Ensure the waste container is properly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity[13][14].
-
-
Storage of Chemical Waste:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) near the point of generation[11][14].
-
The SAA should have secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills[7][11].
-
Store incompatible waste types separately within the SAA to prevent accidental mixing[11].
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste[5][14].
-
Provide the EHS office with a completed hazardous waste pickup request form, accurately detailing the contents of the waste container[13].
-
Do not attempt to dispose of this compound down the drain or by evaporation[7][9].
-
-
Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, use an inert absorbent material to contain and clean up the substance. The cleanup materials must also be disposed of as hazardous waste[4][7].
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
-
Quantitative Data Summary
For chlorinated organic compounds, specific quantitative data regarding disposal is often related to regulatory thresholds for hazardous waste classification. While specific data for this compound is not available, the following table provides general thresholds for characteristic hazardous wastes as defined by the EPA.
| Characteristic | Regulatory Threshold |
| Ignitability | Flash point < 60°C (140°F) |
| Corrosivity | pH ≤ 2 or ≥ 12.5 |
| Reactivity | Unstable, reacts violently with water, or generates toxic gases |
| Toxicity | Exceeds specific concentration limits for certain contaminants (TCLP) |
Data sourced from general EPA hazardous waste guidelines[15].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. vumc.org [vumc.org]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. pfw.edu [pfw.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling (R)-1-(3-Chlorophenyl)-1,2-ethanediol
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This document provides essential, immediate safety and logistical information for (R)-1-(3-Chlorophenyl)-1,2-ethanediol (CAS Number: 80051-04-3), a crucial component in various research and development endeavors. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
Therefore, a robust personal protective equipment (PPE) strategy is the first line of defense. The following table summarizes the required and recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes and Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing. | Must meet ANSI Z87.1 standards. |
| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended for handling chlorinated organic compounds.[1][2] Ensure gloves are inspected for integrity before each use and are of a suitable thickness. Double gloving may be appropriate in some situations.[3] |
| Body | Laboratory coat. | A fully buttoned lab coat is mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood. | If operations cannot be contained within a fume hood and there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize exposure risks. The following step-by-step operational plan should be implemented:
-
Preparation and Precaution :
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don the appropriate chemical-resistant gloves.
-
Wear safety glasses or goggles. If necessary, use a face shield.
-
-
Chemical Handling :
-
Conduct all manipulations of this compound within a chemical fume hood to control vapor and potential aerosol exposure.
-
Carefully weigh and transfer the chemical, avoiding the creation of dust or splashes.
-
Keep containers of the chemical sealed when not in use.
-
-
Post-Handling Procedures :
-
Thoroughly clean the work area after use.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan for Halogenated Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.[4][5]
| Waste Type | Disposal Container | Labeling Requirements | Disposal Procedure |
| Solid this compound | Labeled, sealed, and compatible waste container. | "Hazardous Waste," "Halogenated Organic Solid," and the full chemical name. | Collect in a designated container for halogenated organic solids. |
| Solutions containing the compound | Labeled, sealed, and compatible waste container for halogenated organic liquids. | "Hazardous Waste," "Halogenated Organic Liquid," and the full chemical name and approximate concentration. | Do not mix with non-halogenated waste.[5] Collect in a designated container. |
| Contaminated Labware (e.g., pipette tips, gloves) | Labeled, sealed plastic bag or container. | "Hazardous Waste," "Solid Lab Waste Contaminated with this compound." | Place in a designated container for contaminated solid waste. |
General Disposal Guidelines :
-
Segregation : Halogenated organic waste must be collected separately from non-halogenated waste streams.[4][5]
-
Labeling : All waste containers must be clearly and accurately labeled.
-
Storage : Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain.[3]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
